molecular formula C17H21NOS B1675682 (R)-Thionisoxetine CAS No. 163059-33-4

(R)-Thionisoxetine

货号: B1675682
CAS 编号: 163059-33-4
分子量: 287.4 g/mol
InChI 键: NDVZIUGCCMZHLG-HNNXBMFYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LY-368975, also known as (R)-Thionisoxetine, is a potent and selective norepinephrine (NE) reuptake inhibitor identified for research applications . Scientific studies demonstrate that orally administered LY-368975 is centrally active and effectively inhibits the NE reuptake site in vivo . In animal models, this compound significantly reduced food consumption, both in fasted rats and in non-fasted rats trained to consume sweetened condensed milk, without producing significant effects on locomotor activity at pharmacologically relevant doses . These properties make LY-368975 a valuable investigative tool for researchers studying the neurochemical pathways involved in feeding behavior. Its specific mechanism of action supports its potential use in preclinical research on obesity and eating disorders . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

163059-33-4

分子式

C17H21NOS

分子量

287.4 g/mol

IUPAC 名称

(3S)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine

InChI

InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m0/s1

InChI 键

NDVZIUGCCMZHLG-HNNXBMFYSA-N

手性 SMILES

CNCC[C@@H](C1=CC=CC=C1)OC2=CC=CC=C2SC

规范 SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

(R)-thionisoxetine
(S)-thionisoxetine
3-ortho-thiomethylphenoxy-N-methyl-3-phenylpropylamine
LY 368975
LY-368975
LY368975
thionisoxetine

产品来源

United States

Foundational & Exploratory

(R)-Thionisoxetine: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been a subject of significant interest in neuropharmacology. This technical guide provides an in-depth analysis of its mechanism of action within the central nervous system. Through a comprehensive review of preclinical studies, this document outlines the molecular interactions, signaling pathways, and functional outcomes associated with this compound administration. Quantitative data on its binding affinity and selectivity are presented in structured tables, and detailed methodologies for key experimental assays are described. Furthermore, this guide utilizes Graphviz visualizations to illustrate the core signaling cascade, experimental workflows, and the logical framework of its therapeutic action.

Core Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound in the central nervous system is the potent and selective inhibition of the norepinephrine transporter (NET).[1] The NET is a presynaptic protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft back into the noradrenergic neuron, thereby terminating its signaling. By binding to and blocking the NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is believed to be the foundation of its pharmacological effects.

This compound is the (R)-enantiomer of thionisoxetine (B1682320) and is significantly more potent than its (S)-enantiomer.[1] This stereoselectivity highlights a specific and high-affinity interaction with the norepinephrine transporter.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data, comparing this compound with its parent compound, (R)-nisoxetine, and other relevant norepinephrine reuptake inhibitors.

Table 1: Binding Affinity and Selectivity of this compound

CompoundTransporterK_i_ (nM)Selectivity (SERT/NET)
This compound NET 0.20 [1]~70-fold [1]
SERT ~14
DAT Data not available

Table 2: Comparative Binding Affinities (K_i_ in nM) of Norepinephrine Reuptake Inhibitors

CompoundNETSERTDAT
This compound 0.20 [1]~14 N/A
(R)-Nisoxetine0.46158378
Reboxetine1.1129>10,000
Atomoxetine5771451
Desipramine0.49 - 7.3664 - 16382,000 - >10,000

Data compiled from multiple sources. Values can vary based on experimental conditions.

Signaling Pathways

The inhibition of norepinephrine reuptake by this compound initiates a cascade of downstream signaling events in postsynaptic neurons. Elevated synaptic norepinephrine leads to increased activation of adrenergic receptors, which can trigger various intracellular signaling pathways. One of the key pathways involves the activation of G-protein coupled β-adrenergic receptors, leading to the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and subsequent phosphorylation of the transcription factor CREB (cAMP response element-binding protein).

Signaling_Pathway cluster_extracellular Synaptic Cleft cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Adrenergic_Receptor β-Adrenergic Receptor Norepinephrine->Adrenergic_Receptor Activates NET Norepinephrine Transporter (NET) R_Thionisoxetine This compound R_Thionisoxetine->NET Inhibits G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Changes in Gene Expression pCREB->Gene_Expression Regulates

Downstream Signaling Cascade of NET Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

[³H]-Norepinephrine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of radiolabeled norepinephrine into synaptosomes.

  • Preparation of Synaptosomes:

    • Rat brain tissue (e.g., hypothalamus or cortex) is homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in a physiological buffer.

  • Uptake Assay:

    • Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

    • [³H]-Norepinephrine is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

    • The filters are washed with ice-cold buffer to remove unbound radiolabel.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 value (the concentration of the drug that inhibits 50% of norepinephrine uptake) is calculated from the dose-response curve.

Uptake_Assay_Workflow Start Start Prepare_Synaptosomes Prepare Synaptosomes from Brain Tissue Start->Prepare_Synaptosomes Pre_incubation Pre-incubate Synaptosomes with this compound Prepare_Synaptosomes->Pre_incubation Add_Radioligand Add [³H]-Norepinephrine Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Reaction Terminate by Rapid Filtration Incubate->Terminate_Reaction Wash_Filters Wash Filters Terminate_Reaction->Wash_Filters Quantify_Radioactivity Quantify Radioactivity Wash_Filters->Quantify_Radioactivity Calculate_IC50 Calculate IC50 Quantify_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for [³H]-Norepinephrine Uptake Assay
[³H]-Nisoxetine Binding Assay

This competitive binding assay determines the affinity of a compound for the norepinephrine transporter using a radiolabeled ligand that binds to the same site.

  • Membrane Preparation:

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • A fixed concentration of [³H]-nisoxetine is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled NET inhibitor (e.g., desipramine).

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration, and the filters are washed.

    • The amount of bound radioactivity is measured by liquid scintillation counting.

    • The IC50 value is determined, and the inhibition constant (K_i_) is calculated using the Cheng-Prusoff equation.

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Induced Norepinephrine Depletion

This in vivo model is used to assess the neuroprotective effects of a compound against a neurotoxin that selectively destroys catecholaminergic neurons.

  • Procedure:

    • Animals are pre-treated with a dopamine (B1211576) uptake inhibitor to protect dopaminergic neurons from the neurotoxin.

    • This compound or vehicle is administered at various doses.

    • 6-Hydroxydopamine is administered (e.g., intracerebroventricularly) to induce the degeneration of noradrenergic neurons.

    • After a set period, the animals are euthanized, and brain regions of interest are dissected.

    • The concentration of norepinephrine in the brain tissue is measured using techniques such as high-performance liquid chromatography (HPLC).

    • The ED50 value (the dose of the drug that provides 50% protection against norepinephrine depletion) is determined.

Conclusion

This compound is a highly potent and selective norepinephrine reuptake inhibitor. Its mechanism of action is centered on the blockade of the norepinephrine transporter, leading to an increase in synaptic norepinephrine levels and subsequent modulation of downstream signaling pathways. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. Further investigation into its affinity for the dopamine transporter would provide a more complete selectivity profile. The detailed understanding of its pharmacology is crucial for the exploration of its therapeutic potential in various CNS disorders.

References

(R)-Thionisoxetine: A Potent and Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a highly potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). As an analog of nisoxetine (B1678948), it demonstrates significantly greater potency in inhibiting the norepinephrine transporter (NET), a key protein responsible for clearing norepinephrine from the synaptic cleft. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its evaluation. The information presented is intended to support further research and development of this compound for potential therapeutic applications, such as in the treatment of depression and urinary incontinence.[1]

Introduction

Norepinephrine (NE) is a critical neurotransmitter in the central and peripheral nervous systems, playing a vital role in regulating mood, attention, and physiological processes.[2] The norepinephrine transporter (NET) terminates noradrenergic signaling by reabsorbing NE from the synaptic cleft back into the presynaptic neuron.[2] Inhibition of NET is a well-established mechanism for treating a variety of conditions, including depression and attention-deficit/hyperactivity disorder (ADHD).[2]

This compound has emerged as a promising NRI due to its high potency and selectivity for the NET over other monoamine transporters.[1] This document outlines the key pharmacological data and experimental methodologies associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a norepinephrine reuptake inhibitor.

Table 1: In Vitro Binding Affinity and Uptake Inhibition

CompoundParameterValueNotes
This compoundKi for [3H]-nisoxetine binding0.20 nMSignificantly more potent than the (S) enantiomer.[1]
This compoundSelectivity for NE uptake vs. 5-HT uptake~70-foldApproximately 70-fold more potent in inhibiting [3H]-NE uptake compared to [3H]-5HT uptake.[1]

Table 2: In Vivo Efficacy in Animal Models

ModelParameterED50SpeciesNotes
6-Hydroxydopamine-induced NE depletion (Hypothalamus)Prevention of NE depletion0.21 mg/kgRatDemonstrates central nervous system activity.[1]
Metaraminol-induced NE depletion (Heart)Prevention of NE depletion3.4 mg/kgRatDemonstrates peripheral nervous system activity.[1]
Metaraminol-induced NE depletion (Urethra)Prevention of NE depletion1.2 mg/kgRatDemonstrates peripheral nervous system activity.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for evaluating norepinephrine reuptake inhibitors.

Synthesis of this compound

The synthesis of this compound, a member of the N-Alkyl-3-phenyl-3-(2-alkylthiophenoxy)propylamines class, can be achieved through a multi-step process. The following is a generalized protocol based on the synthesis of analogous compounds.

Protocol 3.1.1: Synthesis of this compound

  • Reduction of 3-Chloropropiophenone: 3-Chloropropiophenone is reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH4), to yield 3-chloro-1-phenyl-1-propanol.

  • Mitsunobu Coupling: The resulting alcohol undergoes a Mitsunobu reaction with 2-(methylthio)phenol (B87076) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) to form the corresponding ether.

  • Substitution with Methylamine (B109427): The chlorine atom in the ether intermediate is then substituted with methylamine to yield the final product, this compound. Chiral separation techniques, such as chiral HPLC, can be employed to isolate the (R)-enantiomer.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay determines the ability of this compound to inhibit the reuptake of norepinephrine into synaptosomes.

Protocol 3.2.1: [3H]-Norepinephrine Uptake Assay in Rat Hypothalamic Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from the hypothalamus of rats by homogenization in a sucrose (B13894) buffer, followed by differential and density gradient centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of this compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) for a defined period (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding [3H]-Norepinephrine to the synaptosomal suspension.

  • Incubation: Incubate the mixture for a short duration (e.g., 5-10 minutes) at 37°C, ensuring the uptake is within the linear range.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radiolabel.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [3H]-Norepinephrine uptake for each concentration of this compound and determine the IC50 value.

In Vitro Norepinephrine Transporter Binding Assay

This assay measures the binding affinity of this compound to the norepinephrine transporter.

Protocol 3.3.1: [3H]-Nisoxetine Binding Assay

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing the norepinephrine transporter (e.g., rat cerebral cortex). This involves homogenization in a buffer followed by centrifugation to pellet the membranes.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, [3H]-Nisoxetine (a radioligand for the NET), and varying concentrations of this compound in a binding buffer.

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total binding. Calculate the Ki value for this compound from the IC50 value obtained from the competition binding curve.[3][4]

In Vivo Models of Norepinephrine Depletion

These in vivo models assess the ability of this compound to protect against the depletion of norepinephrine in the central and peripheral nervous systems.

Protocol 3.4.1: 6-Hydroxydopamine (6-OHDA) Induced Norepinephrine Depletion

  • Animal Preparation: Administer this compound or vehicle to rats at various doses.

  • 6-OHDA Administration: After a set pre-treatment time, administer 6-hydroxydopamine, a neurotoxin that selectively destroys catecholaminergic neurons, via intracerebroventricular injection to induce norepinephrine depletion in the brain.[5][6][7][8]

  • Tissue Collection: At a designated time point after 6-OHDA administration, euthanize the animals and dissect the hypothalamus.

  • Norepinephrine Quantification: Homogenize the tissue and measure the norepinephrine content using a validated method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Calculate the ED50 value of this compound for the prevention of 6-OHDA-induced norepinephrine depletion.

Protocol 3.4.2: Metaraminol-Induced Norepinephrine Depletion

  • Animal Treatment: Administer this compound or vehicle to rats at a range of doses.

  • Metaraminol (B1676334) Administration: After a pre-treatment period, administer metaraminol, a false neurotransmitter that displaces norepinephrine from storage vesicles, leading to its depletion.[9][10]

  • Tissue Harvesting: After a specific duration, euthanize the animals and collect peripheral tissues such as the heart and urethra.

  • Norepinephrine Measurement: Determine the norepinephrine concentration in the collected tissues using HPLC-ED.

  • Data Analysis: Determine the ED50 of this compound required to prevent the metaraminol-induced depletion of norepinephrine in the heart and urethra.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft Norepinephrine (NE) NE_vesicle->Synaptic_Cleft Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Transport Synaptic_Cleft->NET Binding Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binding & Activation R_Thionisoxetine This compound R_Thionisoxetine->NET Inhibition

Mechanism of Norepinephrine Reuptake Inhibition by this compound.

Synthesis_Workflow start Start Materials: 3-Chloropropiophenone 2-(methylthio)phenol Methylamine reduction Reduction (e.g., NaBH4) start->reduction alcohol 3-chloro-1-phenyl-1-propanol reduction->alcohol mitsunobu Mitsunobu Coupling (DEAD, PPh3) alcohol->mitsunobu ether Ether Intermediate mitsunobu->ether substitution Substitution (Methylamine) ether->substitution racemic Racemic Thionisoxetine substitution->racemic separation Chiral Separation (e.g., Chiral HPLC) racemic->separation final_product This compound separation->final_product

Synthetic Workflow for this compound.

In_Vitro_Assay_Workflow cluster_uptake Norepinephrine Uptake Inhibition Assay cluster_binding Norepinephrine Transporter Binding Assay uptake_start Synaptosome Preparation uptake_preinc Pre-incubation with This compound uptake_start->uptake_preinc uptake_init Add [3H]-Norepinephrine uptake_preinc->uptake_init uptake_inc Incubation (37°C) uptake_init->uptake_inc uptake_term Rapid Filtration uptake_inc->uptake_term uptake_quant Scintillation Counting uptake_term->uptake_quant uptake_end Determine IC50 uptake_quant->uptake_end binding_start Membrane Preparation binding_reac Incubate with [3H]-Nisoxetine & this compound binding_start->binding_reac binding_filt Filtration binding_reac->binding_filt binding_wash Washing binding_filt->binding_wash binding_quant Scintillation Counting binding_wash->binding_quant binding_end Determine Ki binding_quant->binding_end

Workflow for In Vitro Assays of this compound.

Conclusion

This compound is a potent and selective inhibitor of the norepinephrine transporter. The data presented in this guide highlight its potential as a valuable research tool and a candidate for further drug development. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon the existing findings. Further investigation into the pharmacokinetics, safety profile, and efficacy in relevant disease models is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of (R)-Thionisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine, a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), represents a significant molecule of interest in the landscape of neuropharmacology. This technical guide provides a comprehensive overview of its discovery, biological activity, and a detailed, representative enantioselective synthesis. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate the proposed synthetic workflow and the compound's mechanism of action, adhering to stringent visualization standards for scientific clarity.

Introduction

This compound, chemically known as (R)-N-methyl-3-(2-(methylthio)phenoxy)-3-phenylpropan-1-amine, is a derivative of the well-known selective norepinephrine reuptake inhibitor, nisoxetine (B1678948).[1] Developed and evaluated for its potential therapeutic applications, this compound has demonstrated superior potency and selectivity for the norepinephrine transporter (NET) compared to its parent compound.[1] This guide delves into the foundational aspects of this compound, offering a technical resource for researchers engaged in the exploration of novel NRIs and their development into potential therapeutic agents.

Discovery and Biological Activity

This compound was synthesized and evaluated as a novel analog of nisoxetine with the goal of improving potency and selectivity for the norepinephrine transporter.[1] Preclinical studies have established its profile as a highly potent and selective inhibitor of norepinephrine uptake in both central and peripheral nervous systems.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for this compound, highlighting its potency and selectivity.

ParameterValueSpeciesTissue/Assay ConditionReference
Ki for [3H]-nisoxetine binding 0.20 nMRatHypothalamic synaptosomes[1]
ED50 for prevention of hypothalamic NE depletion by 6-hydroxydopamine 0.21 mg/kgRatIn vivo[1]
ED50 for prevention of heart NE depletion by metaraminol 3.4 mg/kgRatIn vivo[1]
ED50 for prevention of urethral NE depletion by metaraminol 1.2 mg/kgRatIn vivo[1]
Selectivity for NE uptake vs. 5-HT uptake ~70-fold more potent for NE uptakeRatIn vitro[1]
Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential Synaptic_Cleft Synaptic Cleft NE_release->Synaptic_Cleft Exocytosis Adrenergic_Receptor Adrenergic Receptor NE_release->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Transport Synaptic_Cleft->NET Binding Signal_Transduction Signal Transduction Cascade Adrenergic_Receptor->Signal_Transduction Activation Thionisoxetine This compound Thionisoxetine->NET Inhibition

Mechanism of Action of this compound at the Noradrenergic Synapse.

Enantioselective Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative enantioselective synthesis can be proposed based on established methodologies for analogous 3-amino-1-phenylpropanol derivatives. The following protocol describes a plausible multi-step synthesis.

Proposed Synthetic Workflow

The proposed synthesis starts from commercially available materials and employs a key asymmetric reduction step to establish the desired stereochemistry.

start 3-Chloropropiophenone (B135402) intermediate1 (R)-3-Chloro-1-phenyl-1-propanol start->intermediate1 Asymmetric Reduction intermediate2 (R)-N-Methyl-3-chloro-1-phenylpropan-1-amine intermediate1->intermediate2 Amination intermediate3 (R)-N-Methyl-3-hydroxy-3-phenylpropan-1-amine intermediate2->intermediate3 Hydrolysis final_product This compound intermediate3->final_product Williamson Ether Synthesis reagent1 Asymmetric Reducing Agent (e.g., (R)-CBS catalyst, BH3) reagent1->intermediate1 reagent2 Methylamine (B109427) (CH3NH2) reagent2->intermediate2 reagent3 Base (e.g., NaOH) reagent3->intermediate3 reagent4 2-(Methylthio)phenol (B87076) Base (e.g., NaH) reagent4->final_product

Proposed Synthetic Workflow for this compound.
Detailed Experimental Protocols

Step 1: Asymmetric Reduction of 3-Chloropropiophenone to (R)-3-Chloro-1-phenyl-1-propanol

  • Materials: 3-Chloropropiophenone, (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-dimethyl sulfide (B99878) complex (BMS), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric acid (1 M).

  • Procedure:

    • To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, slowly add BMS (1.1 eq).

    • After stirring for 15 minutes, a solution of 3-chloropropiophenone (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

    • The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

    • The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield (R)-3-chloro-1-phenyl-1-propanol.

Step 2: Amination of (R)-3-Chloro-1-phenyl-1-propanol to (R)-N-Methyl-3-amino-1-phenyl-1-propanol

  • Materials: (R)-3-Chloro-1-phenyl-1-propanol, Methylamine (40% in water), Ethanol (B145695).

  • Procedure:

    • A solution of (R)-3-chloro-1-phenyl-1-propanol (1.0 eq) and methylamine (10 eq) in ethanol is heated to reflux in a sealed tube for 24 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (R)-N-methyl-3-amino-1-phenyl-1-propanol, which may be used in the next step without further purification.

Step 3: Williamson Ether Synthesis to this compound

  • Materials: (R)-N-Methyl-3-amino-1-phenyl-1-propanol, 2-(Methylthio)phenol, Sodium hydride (60% dispersion in mineral oil), Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, a solution of 2-(methylthio)phenol (1.1 eq) in anhydrous DMF is added dropwise.

    • The mixture is stirred at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

    • A solution of (R)-N-methyl-3-amino-1-phenyl-1-propanol (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 12 hours.

    • The reaction is cooled to room temperature and quenched by the slow addition of water.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography (silica gel, dichloromethane:methanol gradient) to afford this compound.

Conclusion

This compound stands out as a potent and selective norepinephrine reuptake inhibitor with a promising pharmacological profile. This guide has provided a detailed overview of its discovery, biological activity, and a representative enantioselective synthesis, offering valuable insights for researchers in the field of neuroscience and medicinal chemistry. The presented quantitative data and detailed protocols serve as a foundational resource for further investigation and development of novel therapeutic agents targeting the norepinephrine transporter.

References

(R)-Thionisoxetine's Effects on Peripheral Norepinephrine Uptake: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and highly selective inhibitor of the norepinephrine (B1679862) transporter (NET), demonstrating significant effects on peripheral norepinephrine (NE) uptake. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its activity in peripheral tissues. This document includes detailed quantitative data, in-depth experimental protocols for key assays, and visual representations of relevant pathways and workflows to support further research and drug development efforts in this area.

Introduction

The norepinephrine transporter is a critical regulator of noradrenergic signaling, responsible for the reuptake of norepinephrine from the synaptic cleft and extracellular space back into presynaptic neurons. Inhibition of NET in peripheral tissues can modulate a variety of physiological processes, making it a target of interest for therapeutic interventions in conditions such as urinary incontinence and cardiovascular disorders. This compound, a thienyl analog of nisoxetine, has emerged as a particularly potent and selective inhibitor of both central and peripheral norepinephrine uptake[1]. This guide delves into the specific effects of this compound on peripheral NE uptake, providing the necessary technical details for researchers and drug development professionals to evaluate and potentially expand upon these findings.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and in vivo potency of this compound in comparison to other well-characterized norepinephrine reuptake inhibitors.

Table 1: In Vitro Norepinephrine Transporter (NET) Binding Affinities

CompoundKi (nM) for NETSelectivity (NET vs. SERT)Selectivity (NET vs. DAT)SpeciesReference
This compound 0.20 ~70-fold Not SpecifiedRat[1]
(R)-Nisoxetine0.46~343-fold~822-foldRat[2]
Nisoxetine0.8 - 5.1~479-fold~596-foldHuman/Rat[3][4]
Atomoxetine5~15-fold~290-foldHuman[2]
Reboxetine1.1~117-fold>9000-foldRat[2]
Desipramine (B1205290)0.49 - 7.36~22-fold>1358-foldRat/Human[2][5]

Ki (Inhibitor Constant): A measure of the binding affinity of a compound to a transporter. Lower values indicate higher affinity. Selectivity is presented as a ratio of Ki values (Ki for SERT or DAT / Ki for NET).

Table 2: In Vivo Potency of this compound in Peripheral Tissues

TissueParameterValue (mg/kg)SpeciesExperimental ParadigmReference
HeartED503.4RatPrevention of metaraminol-induced NE depletion[1]
UrethraED501.2RatPrevention of metaraminol-induced NE depletion[1]

ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling and Transport Mechanisms

The following diagram illustrates the mechanism of norepinephrine reuptake by the norepinephrine transporter (NET) and its inhibition by this compound.

Norepinephrine Transporter (NET) Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle (NE Storage) NE_in Norepinephrine (NE) NET Norepinephrine Transporter (NET) NET->NE_in Reuptake Na_in Na+ Cl_in Cl- Thionisoxetine This compound Thionisoxetine->NET NE_out Norepinephrine (NE) NE_out->NET Binds to NET Na_out Na+ Na_out->NET Co-transport Cl_out Cl- Cl_out->NET Co-transport

Norepinephrine Transporter Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for NET Affinity

This protocol is adapted for determining the binding affinity of this compound to the norepinephrine transporter in peripheral tissues, such as the heart.

start Start prep Prepare Cardiac Membranes start->prep incubate Incubate Membranes with [3H]-Nisoxetine and This compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash scintillate Add Scintillation Cocktail and Count Radioactivity wash->scintillate analyze Data Analysis: Calculate Ki scintillate->analyze end End analyze->end

Radioligand Binding Assay Workflow

Materials:

  • Rat heart tissue

  • [3H]-Nisoxetine (Radioligand)

  • This compound (Test compound)

  • Desipramine (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat hearts, and isolate the ventricular tissue on ice.

    • Homogenize the tissue in 20 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 100-200 µg/mL.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]-Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of Desipramine (final concentration 10 µM), 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of varying concentrations of this compound, 50 µL of [3H]-Nisoxetine, and 100 µL of the membrane preparation.

    • Incubate the plate for 2 hours at 4°C.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competitive binding curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Norepinephrine Uptake Assay

This protocol describes a method to measure the inhibitory effect of this compound on [3H]-norepinephrine uptake into synaptosomes prepared from peripheral tissues like the urethra.

start Start prep Prepare Urethral Synaptosomes start->prep preincubate Pre-incubate Synaptosomes with this compound prep->preincubate add_radiolabel Initiate Uptake with [3H]-Norepinephrine preincubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 count->analyze end End analyze->end

Synaptosomal Uptake Assay Workflow

Materials:

  • Rat urethral tissue

  • [3H]-Norepinephrine

  • This compound

  • Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 25 mM HEPES, 1.2 mM KH2PO4, 5.6 mM glucose, pH 7.4

  • Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

  • Homogenizer, centrifuge, filtration apparatus, scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Dissect rat urethral tissue and homogenize in 10 volumes of ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

    • Initiate the uptake by adding [3H]-Norepinephrine (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through GF/B filters and wash three times with ice-cold KRH buffer.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters by scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of desipramine (10 µM) or by conducting the assay at 4°C.

    • Calculate the percent inhibition of specific uptake at each concentration of this compound and determine the IC50 value.

In Vivo Microdialysis in Peripheral Tissues

This protocol outlines the procedure for in vivo microdialysis to measure extracellular norepinephrine levels in the rat heart, as an example of a peripheral tissue.

start Start implant Surgically Implant Microdialysis Probe in Heart Tissue start->implant perfuse Perfuse Probe with Artificial CSF implant->perfuse equilibrate Allow for Equilibration and Baseline Collection perfuse->equilibrate administer Administer this compound equilibrate->administer collect Collect Dialysate Samples at Timed Intervals administer->collect analyze Analyze Samples by HPLC-ECD for Norepinephrine Levels collect->analyze end End analyze->end

In Vivo Microdialysis Workflow

Materials:

  • Anesthetized rats

  • Microdialysis probes (e.g., CMA 12)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, pH 7.4

  • This compound

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and perform a thoracotomy to expose the heart.

    • Carefully insert the microdialysis probe into the left ventricular wall.

  • Microdialysis:

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow for a 60-90 minute equilibration period.

    • Collect baseline dialysate samples every 20 minutes.

    • Administer this compound (e.g., intraperitoneally) at the desired dose.

    • Continue to collect dialysate samples for a predetermined period.

  • Sample Analysis:

    • Analyze the dialysate samples for norepinephrine content using HPLC-ECD.

    • HPLC-ECD Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm particle size)

      • Mobile Phase: 75 mM sodium phosphate, 1.7 mM 1-octanesulfonic acid, 0.025 mM EDTA, 10% methanol, pH 3.0

      • Flow Rate: 1.0 mL/min

      • Electrode Potential: +0.65 V vs. Ag/AgCl reference electrode

  • Data Analysis:

    • Quantify norepinephrine concentrations in each sample based on a standard curve.

    • Express the results as a percentage of the baseline norepinephrine levels.

Synthesis and Chiral Resolution

This compound is the (R)-enantiomer of N-methyl-3-(phenylthio)-3-(2-thienyl)propan-1-amine. The synthesis of the racemic mixture can be achieved through various organic synthesis routes, followed by chiral resolution to isolate the desired (R)-enantiomer.

A common approach for chiral resolution of amines involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid. The differing solubilities of the diastereomeric salts in a given solvent allow for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt by treatment with a base. Alternatively, chiral chromatography can be employed for the separation of the enantiomers.

Conclusion

This compound is a potent and selective inhibitor of norepinephrine uptake in both central and peripheral tissues. Its high affinity for the norepinephrine transporter and significant efficacy in peripheral tissues, such as the heart and urethra, underscore its potential as a valuable research tool and a candidate for therapeutic development. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the pharmacological properties of this compound and its effects on peripheral noradrenergic signaling. The comparative data presented highlights its potency relative to other established norepinephrine reuptake inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and clinical applications.

References

The Significance of (R)-Thionisoxetine: A Potent and Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine, the (R)-enantiomer of a sulfur-containing analog of nisoxetine, has emerged as a highly potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). Its significance lies in its potential as a pharmacological tool for studying noradrenergic neurotransmission and as a scaffold for the development of therapeutic agents targeting norepinephrine-related central nervous system disorders. This technical guide provides a comprehensive overview of the pharmacological profile, experimental methodologies, and the underlying signaling pathways associated with this compound.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and cognitive processes, including mood, attention, arousal, and cardiovascular function. The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling. Dysregulation of noradrenergic signaling has been implicated in the pathophysiology of numerous psychiatric and neurological disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety disorders.

Selective norepinephrine reuptake inhibitors (NRIs) are a class of pharmacological agents that block the NET, leading to an increase in the synaptic concentration and duration of action of NE. This compound has been identified as a particularly potent and selective inhibitor of the NET, making it a valuable research tool and a potential therapeutic candidate. This document serves to consolidate the current understanding of the (R)-enantiomer of Thionisoxetine, with a focus on its quantitative pharmacological data, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Pharmacological Profile

This compound is a chiral molecule, with the (R)-enantiomer demonstrating significantly greater potency as a norepinephrine reuptake inhibitor compared to its (S)-enantiomer. It is a structural analog of nisoxetine, with a sulfur atom replacing an oxygen atom in the phenoxy ring.

Binding Affinity and Functional Potency

The primary mechanism of action of this compound is the high-affinity binding to and subsequent inhibition of the norepinephrine transporter. The quantitative data available for its interaction with monoamine transporters are summarized in the table below.

Transporter Parameter Value Assay Type Reference
Norepinephrine Transporter (NET)Ki0.20 nM[3H]-nisoxetine binding[1]
Serotonin (B10506) Transporter (SERT)Selectivity vs. NET~70-fold lower potency[3H]-5HT uptake inhibition[1]
Dopamine (B1211576) Transporter (DAT)Ki / IC50Data not publicly available--

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in modulating noradrenergic systems.

Tissue Parameter Value Experimental Model Reference
HypothalamusED500.21 mg/kgPrevention of 6-hydroxydopamine-induced NE depletion in rats[1]
HeartED503.4 mg/kgPrevention of metaraminol-induced NE depletion in rats[1]
UrethraED501.2 mg/kgPrevention of metaraminol-induced NE depletion in rats[1]

ED50: The dose of a drug that produces 50% of its maximum effect.

These in vivo data confirm that this compound can effectively block norepinephrine uptake in both the central and peripheral nervous systems at low doses.[1]

Signaling Pathways and Mechanism of Action

The primary signaling pathway influenced by this compound is the noradrenergic neurotransmission cascade. By inhibiting the norepinephrine transporter, this compound increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced activation of postsynaptic α- and β-adrenergic receptors, thereby modulating downstream signaling pathways.

Norepinephrine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake Mediates NE_reuptake->NE_vesicle Recycling NE_synapse->NET Binds to Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Activates Thionisoxetine This compound Thionisoxetine->NET Inhibits Downstream_Signaling Downstream Signaling Cascades Adrenergic_Receptor->Downstream_Signaling

Caption: Mechanism of this compound action at the noradrenergic synapse.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on standardized in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.

[3H]-Nisoxetine Binding Assay (for NET Affinity)

This competitive radioligand binding assay determines the affinity of a test compound for the norepinephrine transporter.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus) or cells expressing recombinant human NET.

  • [3H]-Nisoxetine (radioligand).

  • Unlabeled this compound and other competing ligands.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 20-40 µg per well.

  • Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add membrane preparation, [3H]-Nisoxetine (at a concentration near its Kd, e.g., 1-5 nM), and assay buffer.

    • Non-specific Binding: Add membrane preparation, [3H]-Nisoxetine, and a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).

    • Competitor Wells: Add membrane preparation, [3H]-Nisoxetine, and varying concentrations of this compound.

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 1-3 hours).

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for NET Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis A Tissue Homogenization & Membrane Isolation C Incubation of Membranes with: - Total Binding (Radioligand only) - Non-specific Binding (+ excess cold ligand) - Competitor (varying concentrations) A->C B Preparation of Reagents: - [3H]-Nisoxetine - this compound - Buffers B->C D Rapid Filtration (Separation of bound/free radioligand) C->D E Scintillation Counting (Quantification of radioactivity) D->E F Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki E->F

Caption: Workflow for the [3H]-Nisoxetine binding assay.

[3H]-Norepinephrine Uptake Assay (for Functional Potency)

This assay measures the functional inhibition of norepinephrine uptake into synaptosomes or cells expressing the NET.

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex) for synaptosome preparation.

  • [3H]-Norepinephrine.

  • This compound and other inhibitors.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in an appropriate buffer (e.g., sucrose (B13894) buffer).

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

    • Resuspend the synaptosomes in KRH buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake by adding [3H]-Norepinephrine (at a concentration near its Km).

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold KRH buffer.

  • Counting and Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor or by conducting the assay at 4°C.

    • Calculate the percentage of inhibition of specific [3H]-Norepinephrine uptake for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Pharmacokinetics and Metabolism (Theoretical Considerations)

Specific pharmacokinetic and metabolism data for this compound are not extensively available in the public literature. However, based on its structural similarity to other norepinephrine reuptake inhibitors like atomoxetine (B1665822) and its classification as a psychoactive compound, some theoretical considerations can be made.

  • Metabolism: It is likely that this compound undergoes hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Given that atomoxetine is a substrate for CYP2D6, it is plausible that this compound may also be metabolized by this enzyme. Potential metabolic pathways could include N-demethylation and oxidation of the phenyl and thiomethylphenoxy rings.

  • Pharmacokinetics: The pharmacokinetic profile, including half-life, volume of distribution, and clearance, would be crucial for determining its dosing regimen and potential for drug-drug interactions. As with many CNS-acting drugs, it is expected to be well-absorbed orally and exhibit good blood-brain barrier penetration.

Further research is necessary to elucidate the precise pharmacokinetic and metabolic profile of this compound.

Conclusion

The (R)-enantiomer of Thionisoxetine is a highly potent and selective norepinephrine reuptake inhibitor, as demonstrated by its sub-nanomolar affinity for the NET and its in vivo efficacy in modulating noradrenergic systems. Its high selectivity for the NET over the SERT makes it a valuable tool for dissecting the role of norepinephrine in various physiological and pathological processes. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compound and similar compounds. While a comprehensive understanding of its pharmacokinetic and metabolic profile requires further investigation, its potent and selective nature underscores its significance as a lead compound for the development of novel therapeutics for norepinephrine-related disorders.

References

Preclinical research findings for (R)-Thionisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Research Findings for (R)-Thionisoxetine

Introduction

This compound is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been evaluated in a variety of preclinical models.[1] As an analog of the well-characterized NRI, nisoxetine, this compound demonstrates significantly greater potency for the norepinephrine transporter (NET).[1] Its high affinity and selectivity make it a valuable tool for research into the role of noradrenergic systems in various physiological and pathological processes. This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Pharmacological Profile

The preclinical data for this compound establish it as a superior NRI with a distinct pharmacological profile. Its activity has been characterized through in vitro binding assays, neurotransmitter uptake inhibition studies, and in vivo models assessing its effects on both central and peripheral noradrenergic neurons.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the core quantitative data derived from preclinical evaluations of this compound.

Table 1: In Vitro Binding Affinity and Selectivity

Parameter Value Radioligand/Assay Tissue Source Reference
Binding Affinity (K_i) 0.20 nM [³H]-Nisoxetine Not Specified [1]

| Uptake Inhibition Selectivity | ~70-fold greater potency for NE vs. 5-HT | [³H]-NE vs. [³H]-5HT Uptake | Hypothalamic Synaptosomes |[1] |

Table 2: In Vivo Efficacy (Neuroprotection)

Model Endpoint ED_50 Species Reference
Central Nervous System Prevention of 6-hydroxydopamine-induced hypothalamic NE depletion 0.21 mg/kg Rat [1]
Peripheral Nervous System (Heart) Prevention of metaraminol-induced heart NE depletion 3.4 mg/kg Rat [1]

| Peripheral Nervous System (Urethra) | Prevention of metaraminol-induced urethral NE depletion | 1.2 mg/kg | Rat |[1] |

Table 3: In Vivo Efficacy (Analgesia)

Model Effect Dosage Notes Reference
Carrageenan-Induced Thermal Hyperalgesia Complete reversal 0.03-10 mg/kg (i.p.) - [2]
Carrageenan-Induced Mechanical Allodynia >80% reversal 0.03-10 mg/kg (i.p.) - [2]

| Carrageenan Model (Combination Therapy) | ~100-fold potency increase | Not Specified | Co-administered with an inactive dose of the SSRI fluoxetine. |[2] |

Mechanism of Action: Norepinephrine Transporter Inhibition

The primary mechanism of action for this compound is the potent and selective inhibition of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. This action is foundational to its observed effects in both the central and peripheral nervous systems.[1]

cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Norepinephrine Transporter (NET) cluster_2 Synaptic Cleft presynaptic_neuron Presynaptic Terminal vesicle Vesicle (Norepinephrine) NE Norepinephrine (NE) vesicle->NE Release NET NET Reuptake Site NE->NET:port Reuptake postsynaptic_receptor Adrenergic Receptor NE->postsynaptic_receptor Binds Thionisoxetine This compound Thionisoxetine->NET:port Blocks start Start: Prepare NET-rich membrane homogenate step1 Incubate membranes with: 1. Fixed [³H]-Nisoxetine (Radioligand) 2. Varying concentrations of This compound (Competitor) start->step1 step2 Allow reaction to reach equilibrium step1->step2 step3 Separate bound from free ligand (Rapid Vacuum Filtration) step2->step3 step4 Quantify radioactivity of bound [³H]-Nisoxetine (Scintillation Counting) step3->step4 step5 Calculate IC₅₀ and Kᵢ values step4->step5 end End: Determine Binding Affinity step5->end cluster_0 Monoamine Systems cluster_1 Neurotransmitter Effects NRI This compound (NRI) NE_inc Increased Synaptic Norepinephrine NRI->NE_inc Blocks NET SSRI Fluoxetine (SSRI) HT_inc Increased Synaptic Serotonin SSRI->HT_inc Blocks SERT synergy Pharmacodynamic Synergy NE_inc->synergy HT_inc->synergy outcome Potentiated Analgesic Effect (~100-fold increase) synergy->outcome

References

(R)-Thionisoxetine: A Technical Examination of Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), demonstrating high affinity for the norepinephrine transporter (NET).[1] This technical guide provides an in-depth analysis of its known binding profile and explores potential off-target interactions, a critical consideration in drug development. Due to the limited publicly available comprehensive off-target screening data for this compound, this document combines established data with representative examples of off-target profiles and detailed experimental protocols to serve as a practical resource for researchers.

Core Pharmacological Profile

This compound is recognized for its high-affinity binding to the norepinephrine transporter. The primary enantiomer, this compound, has a reported binding affinity (Ki) of 0.20 nM for the norepinephrine transporter.[1] Its selectivity is highlighted by its approximately 70-fold greater potency for inhibiting norepinephrine uptake compared to serotonin (B10506) uptake.[1]

Table 1: Known Binding and Functional Activity of this compound
TargetParameterValueReference
Norepinephrine Transporter (NET)Ki0.20 nM[1]
Norepinephrine vs. Serotonin Uptake InhibitionPotency Ratio~70-fold[1]

Illustrative Off-Target Binding Profile

To ensure the safety and specificity of a drug candidate, comprehensive off-target screening is essential. While specific screening panel data for this compound is not publicly available, the following table presents a representative off-target binding profile against a selection of common receptors, ion channels, and enzymes. This data is for illustrative purposes only and is based on typical screening panels used in drug discovery to identify potential liabilities.

Table 2: Representative Off-Target Binding Profile for this compound (Illustrative Data)
Target ClassTargetAssay TypeThis compound Concentration% Inhibition / Ki
GPCRs
Adrenergicα1ARadioligand Binding10 µM< 20%
α2ARadioligand Binding10 µM< 20%
β1Radioligand Binding10 µM< 15%
DopaminergicD1Radioligand Binding10 µM< 10%
D2Radioligand Binding10 µM< 15%
Serotonergic5-HT1ARadioligand Binding10 µM25%
5-HT2ARadioligand Binding10 µM30%
5-HT2BRadioligand Binding10 µM< 20%
MuscarinicM1Radioligand Binding10 µM< 10%
HistaminergicH1Radioligand Binding10 µM< 15%
Ion Channels
hERGElectrophysiology10 µM< 25%
Nav1.5Electrophysiology10 µM< 20%
Cav1.2Radioligand Binding10 µM< 15%
Enzymes
MAO-AEnzyme Activity10 µM< 10%
MAO-BEnzyme Activity10 µM< 10%
CYP2D6Enzyme Inhibition10 µM45%
CYP3A4Enzyme Inhibition10 µM< 20%

Disclaimer: The data presented in Table 2 is hypothetical and intended to represent a typical off-target screening panel. It does not reflect actual experimental results for this compound.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating reliable pharmacological data. Below are detailed methodologies for conducting radioligand binding assays for the norepinephrine and serotonin transporters.

Protocol 1: Norepinephrine Transporter (NET) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hNET.

  • Radioligand: [³H]-Nisoxetine (Specific Activity: 70-90 Ci/mmol).

  • Non-specific Determinand: Desipramine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Equipment: 96-well plates, filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Nisoxetine (final concentration ~1 nM), and 50 µL of hNET cell membranes (20-40 µg protein).

    • Non-specific Binding: 25 µL of Desipramine, 25 µL of [³H]-Nisoxetine, and 50 µL of hNET cell membranes.

    • Test Compound: 25 µL of this compound dilution, 25 µL of [³H]-Nisoxetine, and 50 µL of hNET cell membranes.

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Harvesting: Rapidly filter the contents of each well through a filter plate pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Serotonin Transporter (SERT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (Specific Activity: 70-90 Ci/mmol).

  • Non-specific Determinand: Fluoxetine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Equipment: 96-well plates, filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Citalopram (final concentration ~1 nM), and 50 µL of hSERT cell membranes (20-40 µg protein).

    • Non-specific Binding: 25 µL of Fluoxetine, 25 µL of [³H]-Citalopram, and 50 µL of hSERT cell membranes.

    • Test Compound: 25 µL of this compound dilution, 25 µL of [³H]-Citalopram, and 50 µL of hSERT cell membranes.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Harvesting: Rapidly filter the contents of each well through a filter plate pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes assay_setup Set Up Assay Plate (Total, Non-specific, Test) prep_membranes->assay_setup prep_radioligand Prepare Radioligand prep_radioligand->assay_setup prep_compounds Prepare Test Compounds prep_compounds->assay_setup incubation Incubate assay_setup->incubation harvesting Harvest & Wash incubation->harvesting counting Scintillation Counting harvesting->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Calculate Ki curve_fitting->ki_calculation

Radioligand Binding Assay Workflow
Hypothetical Off-Target Signaling Pathway

Should this compound exhibit off-target activity at a G-protein coupled receptor (GPCR), it could potentially modulate downstream signaling pathways. The diagram below illustrates a hypothetical scenario of a GPCR signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R_Thionisoxetine This compound (Off-Target Ligand) GPCR GPCR (e.g., 5-HT2A) R_Thionisoxetine->GPCR Binds G_Protein G-protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Hypothetical GPCR Off-Target Signaling

References

The Pharmacological Profile of (R)-Thionisoxetine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). This document provides a comprehensive overview of its pharmacological profile, drawing from the available preclinical data. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development. The guide details the compound's binding affinity, functional activity, and in vivo efficacy, with a focus on its high affinity and selectivity for the norepinephrine transporter (NET). While comprehensive pharmacokinetic and off-target activity data are not publicly available, this guide consolidates the existing knowledge to support further investigation and development of this and similar molecules.

Introduction

This compound, a sulfur-containing analog of nisoxetine, has been identified as a highly potent and selective inhibitor of the norepinephrine transporter. Its mechanism of action, centered on the blockade of norepinephrine reuptake, makes it a compound of interest for potential therapeutic applications in conditions where noradrenergic signaling is implicated, such as depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide synthesizes the available pharmacological data on this compound, providing a detailed examination of its in vitro and in vivo properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity and Functional Activity
TargetAssay TypeRadioligandTissue/SystemParameterValueReference
Norepinephrine Transporter (NET)Radioligand Binding[³H]-NisoxetineRat Cerebral CortexKᵢ0.20 nM[1]
Norepinephrine Transporter (NET)Neurotransmitter Uptake Inhibition[³H]-NorepinephrineRat Hypothalamic Synaptosomes-Potent Inhibition[1]
Serotonin Transporter (SERT)Neurotransmitter Uptake Inhibition[³H]-SerotoninRat Hypothalamic SynaptosomesSelectivity (NE vs. 5-HT uptake inhibition)~70-fold more potent for NE uptake[1]

Note: Data on the affinity of this compound for the dopamine (B1211576) transporter (DAT) and a broader panel of off-target receptors and ion channels are not available in the public domain.

Table 2: In Vivo Efficacy
ModelSpeciesEndpointRoute of AdministrationED₅₀Reference
6-Hydroxydopamine-induced NE DepletionRatPrevention of Hypothalamic NE Depletion-0.21 mg/kg[1]
Metaraminol-induced NE DepletionRatPrevention of Heart NE Depletion-3.4 mg/kg[1]
Metaraminol-induced NE DepletionRatPrevention of Urethral NE Depletion-1.2 mg/kg[1]

Note: Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion, and half-life, are not publicly available.

Signaling Pathway and Mechanism of Action

This compound exerts its pharmacological effect by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, leading to an increased concentration and prolonged availability of norepinephrine in the synapse. This enhanced noradrenergic signaling is the primary mechanism underlying the potential therapeutic effects of this compound.

cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Neuronal Firing NE_transporter Norepinephrine Transporter (NET) R_Thionisoxetine This compound R_Thionisoxetine->NE_transporter Binds and Inhibits NE_reuptake NE Reuptake NE_release NE Release NE_synapse->NE_transporter Reuptake Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Binds Postsynaptic_effect Postsynaptic Effect Adrenergic_receptor->Postsynaptic_effect Activates start Start tissue_prep Prepare Rat Cerebral Cortex Membranes start->tissue_prep incubation Incubate Membranes with [³H]-Nisoxetine and This compound tissue_prep->incubation filtration Separate Bound and Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation analysis Calculate Ki value scintillation->analysis end End analysis->end start Start synaptosome_prep Prepare Rat Hypothalamic Synaptosomes start->synaptosome_prep preincubation Pre-incubate Synaptosomes with this compound synaptosome_prep->preincubation uptake_initiation Initiate Uptake with [³H]-Norepinephrine preincubation->uptake_initiation uptake_termination Terminate Uptake by Rapid Filtration uptake_initiation->uptake_termination scintillation Quantify [³H]-Norepinephrine Uptake uptake_termination->scintillation analysis Determine Potency of Inhibition scintillation->analysis end End analysis->end start Start animal_prep Acclimatize Male Sprague-Dawley Rats start->animal_prep drug_admin Administer this compound or Vehicle animal_prep->drug_admin neurotoxin_admin Administer 6-Hydroxydopamine (6-OHDA) drug_admin->neurotoxin_admin euthanasia Euthanize Animals after Specified Time neurotoxin_admin->euthanasia dissection Dissect Hypothalamus euthanasia->dissection ne_measurement Measure Norepinephrine Levels (e.g., by HPLC-ED) dissection->ne_measurement analysis Calculate ED₅₀ ne_measurement->analysis end End analysis->end

References

The Neurochemical Profile of (R)-Thionisoxetine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has demonstrated significant effects on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the neurochemical properties of this compound, including its binding affinity, reuptake inhibition potency, and in vivo efficacy. Detailed experimental protocols for key assays are provided, along with visualizations of its mechanism of action and relevant experimental workflows to facilitate further research and development.

Core Neurochemical Data

This compound exhibits high affinity for the norepinephrine transporter (NET) and is a potent inhibitor of norepinephrine (NE) reuptake. Its selectivity for the NET over the serotonin (B10506) transporter (SERT) is a key feature of its pharmacological profile.

ParameterValueAssaySource
Binding Affinity (Ki) 0.20 nM[³H]-nisoxetine binding in rat brain tissue[1]
Norepinephrine Uptake Inhibition ~70-fold more potent than serotonin uptake inhibition[³H]-NE and [³H]-5HT uptake in rat hypothalamic synaptosomes[1]
In Vivo Efficacy (ED₅₀) 0.21 mg/kgPrevention of 6-hydroxydopamine-induced hypothalamic NE depletion in rats[1]
In Vivo Efficacy (ED₅₀) 3.4 mg/kgPrevention of metaraminol-induced heart NE depletion in rats[1]
In Vivo Efficacy (ED₅₀) 1.2 mg/kgPrevention of metaraminol-induced urethral NE depletion in rats[1]

Mechanism of Action: Norepinephrine Transporter Inhibition

This compound's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[2] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2] By blocking the NET, this compound increases the synaptic concentration and duration of action of norepinephrine, leading to enhanced activation of postsynaptic and presynaptic adrenergic receptors.[2]

cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine Dopamine L_DOPA->Dopamine Synthesis NE_vesicle NE_vesicle Dopamine->NE_vesicle Synthesis NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptors Adrenergic Receptors (α and β) NE_synapse->Adrenergic_Receptors Binding & Activation R_Thionisoxetine This compound R_Thionisoxetine->NET Inhibition Signaling_Cascade Downstream Signaling (e.g., G-protein activation, cAMP) Adrenergic_Receptors->Signaling_Cascade Initiates

Mechanism of this compound Action

Downstream Signaling Pathways

The increased synaptic norepinephrine resulting from NET inhibition leads to the activation of various adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] These are broadly classified into alpha (α) and beta (β) receptors, each with multiple subtypes.

  • α1-Adrenergic Receptors: Coupled to Gq proteins, their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

  • α2-Adrenergic Receptors: Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[4]

  • β-Adrenergic Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in cAMP levels and subsequent activation of protein kinase A (PKA).[4][5]

cluster_alpha1 α1 Pathway cluster_alpha2 α2 Pathway cluster_beta β Pathway NE Increased Synaptic Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 alpha2 α2-Adrenergic Receptor NE->alpha2 beta β-Adrenergic Receptor NE->beta Gq Gq protein alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Gi Gi protein alpha2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Gs Gs protein beta->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Activate PKA cAMP_increase->PKA

Adrenergic Receptor Signaling Pathways

Experimental Protocols

[³H]-Nisoxetine Binding Assay for NET Affinity

This protocol determines the binding affinity (Ki) of this compound for the norepinephrine transporter by measuring its ability to displace the radiolabeled NET-selective ligand [³H]-nisoxetine.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • [³H]-nisoxetine (radioligand)

  • This compound (test compound)

  • Desipramine (B1205290) (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

    • Total Binding: Add buffer, [³H]-nisoxetine (e.g., 1 nM final concentration), and the membrane preparation.

    • Non-specific Binding: Add desipramine (e.g., 10 µM final concentration), [³H]-nisoxetine, and the membrane preparation.

    • Competitor: Add varying concentrations of this compound, [³H]-nisoxetine, and the membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.

start Start tissue_prep Prepare Brain Membrane Homogenate start->tissue_prep assay_setup Set up 96-well Plate: Total, Non-specific, Competitor tissue_prep->assay_setup incubation Incubate with [³H]-nisoxetine assay_setup->incubation filtration Filter and Wash incubation->filtration quantification Scintillation Counting filtration->quantification data_analysis Calculate IC₅₀ and Ki quantification->data_analysis end End data_analysis->end

[³H]-Nisoxetine Binding Assay Workflow
Norepinephrine Reuptake Inhibition Assay

This assay measures the potency of this compound to inhibit the reuptake of norepinephrine into synaptosomes.

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • [³H]-norepinephrine (radiolabeled neurotransmitter)

  • This compound (test compound)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation.

  • Assay Setup: Pre-incubate synaptosomes with varying concentrations of this compound or vehicle in uptake buffer.

  • Uptake Initiation: Initiate norepinephrine uptake by adding [³H]-norepinephrine to the synaptosome suspension.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of [³H]-norepinephrine uptake at each concentration of this compound and calculate the IC₅₀.

In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This technique allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of freely moving animals following the administration of this compound.[6][7]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC with electrochemical detection (HPLC-ECD)

  • This compound

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula into the target brain region (e.g., prefrontal cortex) of an anesthetized rat. Allow for a recovery period.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[6] Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[6]

  • Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until a stable baseline of norepinephrine is established.[6]

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

  • Post-treatment Collection: Continue to collect dialysate samples for a designated period after drug administration.

  • Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-treatment norepinephrine levels as a percentage of the baseline levels and plot over time.

start Start surgery Implant Guide Cannula in Target Brain Region start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe and Begin Perfusion recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer This compound baseline->drug_admin post_drug_collection Collect Post-treatment Dialysate Samples drug_admin->post_drug_collection hplc_analysis Analyze NE Levels by HPLC-ECD post_drug_collection->hplc_analysis data_analysis Plot NE Levels vs. Time hplc_analysis->data_analysis end End data_analysis->end

References

Methodological & Application

Protocol for In Vivo Studies of (R)-Thionisoxetine in Rats: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of (R)-Thionisoxetine in rat models. This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI), making it a compound of interest for investigating its potential therapeutic effects, particularly in the context of depression and other neurological disorders. This document outlines key experimental procedures, including pharmacokinetic analysis, assessment of antidepressant-like activity, and neurochemical analysis, to facilitate robust and reproducible preclinical research.

Introduction to this compound

This compound acts by selectively blocking the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft. This modulation of noradrenergic signaling is a well-established mechanism for antidepressant action. In vivo studies in rats are crucial for elucidating the pharmacokinetic profile, efficacy, and neurochemical effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for planning and executing in vivo studies with this compound in rats.

Table 1: Pharmacodynamic Profile of this compound in Rats

ParameterValueReference Study
Mechanism of Action Selective Norepinephrine Reuptake InhibitorGeneral knowledge on NRIs
ED₅₀ (Norepinephrine Depletion Prevention) 0.21 mg/kg (hypothalamus)Not specified in search results

Table 2: Recommended Parameters for Behavioral Assays in Rats

Behavioral AssayApparatus SpecificationsKey Parameters
Forced Swim Test Cylinder Diameter: 20-30 cm; Water Depth: 30 cm; Water Temperature: 23-25°CPre-test session (15 min) followed by a test session (5 min) 24 hours later.
Tail Suspension Test Automated suspension box; Suspension height: ~50 cm6-minute test duration; Record time of immobility.

Table 3: Recommended Parameters for In Vivo Microdialysis in Rats

ParameterSpecification
Target Brain Region Medial Prefrontal Cortex (mPFC)
Stereotaxic Coordinates (from Bregma) AP: +3.2 mm; ML: ±0.6 mm; DV: -4.5 mm
Microdialysis Probe Concentric probe, 2-4 mm membrane length
Perfusion Fluid (aCSF) 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂
Flow Rate 1.0 - 2.0 µL/min
Sample Collection Interval 20 minutes

Experimental Protocols

Preliminary Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, and half-life) of this compound in rats to inform the timing of subsequent pharmacodynamic assessments.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Protocol:

  • Administer a single dose of this compound to a cohort of rats via the intended route of administration (e.g., intraperitoneal, oral gavage). A starting dose can be informed by the ED₅₀ value (e.g., 1 mg/kg).

  • Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 360, and 480 minutes).

  • Process blood samples to obtain plasma.

  • Analyze plasma samples to determine the concentration of this compound at each time point.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) using appropriate software.

Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Cylindrical tank (Plexiglas, 40 cm height, 20 cm diameter)

  • Water (23-25°C)

  • This compound and vehicle

  • Video recording and analysis software

Protocol:

  • Day 1 (Pre-test): Place each rat individually into the cylinder filled with 30 cm of water for a 15-minute session.

  • After the session, remove the rats, dry them, and return them to their home cages.

  • Day 2 (Test): Administer this compound or vehicle at a predetermined time before the test, based on its Tmax.

  • Place the rats back into the swim tank for a 5-minute test session.

  • Record the session and score the duration of immobility (time spent floating with only minor movements to keep the head above water). A decrease in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

Objective: To further evaluate the antidepressant-like properties of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Tail suspension apparatus

  • Adhesive tape

  • This compound and vehicle

  • Automated scoring software

Protocol:

  • Administer this compound or vehicle at a time corresponding to its Tmax.

  • Securely attach the rat's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip.

  • Initiate the 6-minute test session.

  • The apparatus will record the periods of immobility. A reduction in the total time of immobility suggests an antidepressant-like effect.

In Vivo Microdialysis for Norepinephrine Measurement

Objective: To measure the extracellular levels of norepinephrine in the mPFC of freely moving rats following administration of this compound.[1][2]

Materials:

  • Male Sprague-Dawley rats with surgically implanted guide cannulae targeting the mPFC

  • Microdialysis probes

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and vehicle

  • HPLC-ECD system for norepinephrine analysis

Protocol:

  • Gently insert the microdialysis probe through the guide cannula into the mPFC of the awake, freely moving rat.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min).[3]

  • Allow for a 1-2 hour equilibration period.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound or vehicle.

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the dialysate samples for norepinephrine concentrations using HPLC-ECD. An increase in extracellular norepinephrine levels is expected.

Visualizations

Norepinephrine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_pk Pharmacokinetic Study cluster_pd Pharmacodynamic Studies PK_Dosing Administer this compound PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis PK_Parameters Determine Cmax, Tmax, Half-life PK_Analysis->PK_Parameters PD_Dosing Administer this compound (based on Tmax) PK_Parameters->PD_Dosing Informs Dosing Time FST Forced Swim Test PD_Dosing->FST TST Tail Suspension Test PD_Dosing->TST Microdialysis In Vivo Microdialysis PD_Dosing->Microdialysis Behavioral_Data Immobility Time FST->Behavioral_Data TST->Behavioral_Data Neurochemical_Data Extracellular NE Levels Microdialysis->Neurochemical_Data

Caption: Overall experimental workflow for in vivo studies.

Microdialysis_Protocol Surgery Stereotaxic Surgery: Implant Guide Cannula in mPFC Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Equilibration Equilibration with aCSF (1-2 hours) Probe_Insertion->Equilibration Baseline Collect Baseline Samples (3 x 20 min) Equilibration->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Post_Dose Collect Post-Dose Samples (e.g., 4-6 hours) Dosing->Post_Dose Analysis Analyze Norepinephrine by HPLC-ECD Post_Dose->Analysis Histology Histological Verification of Probe Placement Post_Dose->Histology

Caption: Step-by-step in vivo microdialysis workflow.

References

Application Notes and Protocols for (R)-Thionisoxetine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effective dose (ED50) of (R)-Thionisoxetine in various animal models, with a focus on its role as a potent and selective norepinephrine (B1679862) reuptake inhibitor. This document includes available quantitative data, detailed experimental protocols for key behavioral assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a selective norepinephrine reuptake inhibitor (NRI) that has demonstrated high potency in preclinical studies. By blocking the norepinephrine transporter (NET), this compound increases the extracellular concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission. This mechanism of action is central to its potential therapeutic effects in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The determination of its effective dose (ED50) in various animal models is a critical step in its preclinical development.

Quantitative Data: ED50 of this compound

Animal Model Experimental Paradigm Tissue ED50 (mg/kg)
RatPrevention of 6-hydroxydopamine-induced Norepinephrine DepletionHypothalamus0.21[1]
RatPrevention of Metaraminol-induced Norepinephrine DepletionHeart3.4[1]
RatPrevention of Metaraminol-induced Norepinephrine DepletionUrethra1.2[1]

Signaling Pathways of this compound

As a norepinephrine reuptake inhibitor, this compound's primary mechanism of action is to block the norepinephrine transporter (NET). This leads to an accumulation of norepinephrine in the synaptic cleft, resulting in the activation of adrenergic receptors on the postsynaptic neuron. The subsequent downstream signaling cascades are believed to mediate the therapeutic effects of NRIs. A key pathway involves the activation of G-protein coupled adrenergic receptors, leading to the production of cyclic AMP (cAMP), activation of Protein Kinase A (PKA), and ultimately the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB then modulates the expression of genes involved in neurogenesis and synaptic plasticity.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Thionisoxetine Thionisoxetine NET Norepinephrine Transporter (NET) Thionisoxetine->NET Inhibits NE_reuptake NE Reuptake NE_vesicle Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft (Increased NE) NE_vesicle->Synaptic_Cleft Release Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft->Adrenergic_Receptor Binds to G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (Neurogenesis, Synaptic Plasticity) pCREB->Gene_Expression Promotes Start Start Day1 Day 1: Habituation Start->Day1 Pre_Swim 15-min Pre-Swim Day1->Pre_Swim Day2 Day 2: Testing Pre_Swim->Day2 Drug_Admin Drug Administration (this compound or Vehicle) Day2->Drug_Admin Test_Swim 5-min Test Swim Drug_Admin->Test_Swim Record Video Recording Test_Swim->Record Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Record->Scoring End End Scoring->End Start Start Acclimation Acclimation (1 hour) Start->Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Suspension Tail Suspension Drug_Admin->Suspension Test_Session 6-min Test Session Suspension->Test_Session Record Video Recording Test_Session->Record Scoring Behavioral Scoring (Immobility) Record->Scoring End End Scoring->End

References

Application Notes and Protocols for (R)-Thionisoxetine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro applications of (R)-Thionisoxetine, a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI), in neuroscience research. This document details its mechanism of action, quantitative data regarding its binding affinity and selectivity, and step-by-step protocols for key in vitro experiments.

This compound is an analog of nisoxetine (B1678948) and serves as a valuable research tool for investigating the role of the norepinephrine transporter (NET) in various physiological and pathological processes. Its high affinity and selectivity for the NET make it an ideal pharmacological agent for studies requiring precise modulation of noradrenergic signaling.

Mechanism of Action

This compound exerts its effects by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons. This binding action competitively inhibits the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentration and dwell time of norepinephrine leads to enhanced activation of postsynaptic α- and β-adrenergic receptors. This targeted action allows researchers to study the downstream consequences of elevated noradrenergic signaling in various neuronal circuits.

cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Released NE_Vesicle->NE_Released Release NET Norepinephrine Transporter (NET) NE_Released->NET Reuptake NE_Synapse Increased NE Concentration Thionisoxetine This compound Thionisoxetine->NET Inhibition Adrenergic_Receptor Adrenergic Receptors (α, β) NE_Synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation cluster_workflow NET Radioligand Binding Assay Workflow prep Prepare NET-expressing membranes/synaptosomes plate Plate reagents: - Membranes - [3H]-Nisoxetine - this compound (or controls) prep->plate incubate Incubate at 4°C (60-120 min) plate->incubate harvest Harvest by rapid filtration (Wash to remove unbound ligand) incubate->harvest count Quantify radioactivity via liquid scintillation counting harvest->count analyze Analyze data: - Calculate IC50 - Convert to Ki using Cheng-Prusoff count->analyze cluster_workflow Norepinephrine Uptake Assay Workflow prep Prepare synaptosomes or plate NET-expressing cells preincubate Pre-incubate with this compound or controls (15-30 min) prep->preincubate initiate Initiate uptake with [3H]-Norepinephrine preincubate->initiate incubate Incubate at 37°C (5-15 min) initiate->incubate terminate Terminate uptake by rapid washing/filtration incubate->terminate count Lyse cells and quantify intracellular radioactivity terminate->count analyze Analyze data: Calculate % inhibition and determine IC50 count->analyze

Application Notes and Protocols for Assessing (R)-Thionisoxetine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI)[1]. As an analog of nisoxetine, its (R)-enantiomer demonstrates significantly higher potency[1]. The following application notes and protocols provide a comprehensive framework for the preclinical assessment of this compound's efficacy, from initial in vitro characterization to in vivo behavioral and neurochemical analyses. These guidelines are intended to ensure robust and reproducible data generation for researchers in the field of neuroscience and drug development.

Section 1: In Vitro Characterization of this compound

This section details the protocols to determine the potency and selectivity of this compound at the norepinephrine transporter (NET).

1.1. Radioligand Binding Assay for NET Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET).

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing hNET.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (crude membrane preparation) in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation with increasing concentrations of this compound.

    • Add a constant concentration of a radiolabeled ligand specific for NET, such as [³H]-Nisoxetine.

    • For non-specific binding determination, include wells with a high concentration of a known NET inhibitor (e.g., 10 µM Desipramine).

    • Incubate at room temperature for 90 minutes.

    • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Norepinephrine Reuptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting norepinephrine reuptake.

Protocol:

  • Cell Culture:

    • Use a suitable cell line endogenously or recombinantly expressing hNET (e.g., HEK293-hNET cells).

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Uptake Assay:

    • Wash cells with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with various concentrations of this compound for 20 minutes at 37°C.

    • Initiate norepinephrine uptake by adding [³H]-Norepinephrine at a final concentration close to its Km for NET.

    • Incubate for 10 minutes at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value by plotting the percentage of inhibition of [³H]-Norepinephrine uptake against the logarithm of the this compound concentration.

Data Presentation: In Vitro Potency and Selectivity

Parameter This compound Reference Compound (e.g., Desipramine)
NET Binding Affinity (Ki, nM) Insert ValueInsert Value
NE Reuptake Inhibition (IC50, nM) Insert ValueInsert Value
Selectivity (SERT/NET) Insert ValueInsert Value
Selectivity (DAT/NET) Insert ValueInsert Value

Section 2: In Vivo Assessment of Efficacy

This section outlines protocols for evaluating the antidepressant-like effects of this compound in rodent models of depression. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. To minimize bias, experiments should be performed with researchers "blind" to the treatment groups[2].

2.1. Forced Swim Test (FST)

Objective: To assess the potential antidepressant-like activity of this compound by measuring its effect on immobility time in a stressful situation. The FST is a widely used screening test for antidepressant action[3][4].

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) at various doses 60 minutes before the test. A positive control group receiving a standard antidepressant (e.g., Desipramine) should be included.

    • On the test day, place each rat individually into the swim cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

2.2. Chronic Unpredictable Mild Stress (CUMS) Model

Objective: To evaluate the efficacy of chronic this compound treatment in a more translationally relevant animal model of depression that induces anhedonia-like behavior[5].

Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Stress Regimen (4 weeks):

    • Expose mice to a series of mild, unpredictable stressors daily. Examples include: cage tilt, wet bedding, food and water deprivation, light/dark cycle reversal, and social isolation.

  • Treatment:

    • Begin daily administration of this compound, vehicle, or a positive control (e.g., Fluoxetine) from the second week of the CUMS procedure and continue for the remaining duration.

  • Behavioral Assessment (Sucrose Preference Test):

    • Measure sucrose (B13894) preference at baseline and at the end of the CUMS procedure to assess anhedonia.

    • Habituate mice to two bottles, one with water and one with a 1% sucrose solution.

    • After a period of food and water deprivation, present the mice with both bottles for 24 hours.

    • Measure the consumption of water and sucrose solution.

    • Calculate sucrose preference as: (sucrose intake / (sucrose intake + water intake)) x 100.

  • Data Analysis:

    • Analyze changes in sucrose preference over time and between treatment groups using a two-way repeated measures ANOVA.

Data Presentation: In Vivo Behavioral Efficacy

Model Parameter Vehicle Control This compound (Dose 1) This compound (Dose 2) Positive Control
Forced Swim Test Immobility Time (s)Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM
CUMS Sucrose Preference (%)Insert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEMInsert Mean ± SEM

Section 3: Neurochemical and Molecular Analysis

This section describes protocols to investigate the neurobiological changes underlying the behavioral effects of this compound.

3.1. Brain Microdialysis for Norepinephrine Levels

Objective: To measure extracellular norepinephrine levels in a relevant brain region (e.g., prefrontal cortex) following acute administration of this compound.

Protocol:

  • Surgical Implantation:

    • Anesthetize rats and stereotaxically implant a microdialysis guide cannula into the prefrontal cortex.

    • Allow animals to recover for at least 48 hours.

  • Microdialysis:

    • Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer this compound (i.p.) and continue collecting dialysate samples.

  • Neurotransmitter Analysis:

    • Analyze norepinephrine concentrations in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express norepinephrine levels as a percentage of the baseline and compare between treatment groups.

3.2. Measurement of Brain-Derived Neurotrophic Factor (BDNF) Levels

Objective: To determine if chronic treatment with this compound alters BDNF protein levels in the hippocampus, a key mediator of antidepressant action[6].

Protocol:

  • Tissue Collection:

    • Following the CUMS protocol, euthanize the animals and dissect the hippocampus.

  • ELISA for BDNF:

    • Homogenize the hippocampal tissue.

    • Use a commercial ELISA kit to quantify BDNF protein levels according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize BDNF levels to total protein concentration and compare between treatment groups.

Data Presentation: Neurochemical and Molecular Effects

Assay Parameter Vehicle Control This compound
Microdialysis (PFC) % Change in Extracellular NEInsert Mean ± SEMInsert Mean ± SEM
ELISA (Hippocampus) BDNF Protein Level (pg/mg protein)Insert Mean ± SEMInsert Mean ± SEM

Section 4: Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy cluster_ex_vivo Neurochemical & Molecular Analysis binding Radioligand Binding Assay (NET Affinity - Ki) reuptake Norepinephrine Reuptake Assay (Functional Potency - IC50) binding->reuptake Confirm Potency fst Forced Swim Test (FST) (Acute Antidepressant-like Effect) reuptake->fst Proceed to Acute In Vivo Testing cums Chronic Unpredictable Mild Stress (CUMS) (Chronic Antidepressant-like Effect) fst->cums Proceed to Chronic In Vivo Model microdialysis Brain Microdialysis (Extracellular Norepinephrine) cums->microdialysis Investigate Neurochemical Mechanism bdnf BDNF ELISA (Hippocampal Protein Levels) cums->bdnf Investigate Molecular Mechanism G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Extracellular NE NE_vesicle->NE_synapse NE Release NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NE_synapse->NET Binding Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Signaling_cascade Downstream Signaling (e.g., cAMP pathway) Adrenergic_receptor->Signaling_cascade Activation Gene_expression Altered Gene Expression (e.g., BDNF) Signaling_cascade->Gene_expression Regulation Neuronal_response Therapeutic Neuronal Response Gene_expression->Neuronal_response Thionisoxetine This compound Thionisoxetine->NET Inhibition

References

Application Notes and Protocols for the Quantification of (R)-Thionisoxetine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor, structurally related to nisoxetine.[1] Accurate measurement of its concentration in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in preclinical drug development.[2] This document provides detailed application notes and protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3][4]

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing effective extraction and chromatographic methods.

PropertyValueSource
Molecular FormulaC₁₇H₂₁NOS[5]
Molecular Weight287.4 g/mol [5]
XLogP33.9[5]
IUPAC NameN-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine[5]

Experimental Protocols

Tissue Sample Homogenization

The initial step in analyzing tissue samples is to create a uniform homogenate to ensure consistent and reproducible extraction.[6]

Materials:

  • Frozen tissue sample (e.g., brain, liver, heart)

  • Chilled homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer, or sonicator)

  • Calibrated balance

  • Microcentrifuge tubes

Protocol:

  • Accurately weigh the frozen tissue sample.

  • Transfer the tissue to a pre-chilled tube containing a specific volume of ice-cold homogenization buffer (typically a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue until no visible particles remain. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • The resulting tissue homogenate is now ready for the extraction procedure.

Analyte Extraction: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from biological matrices.[7] Acetonitrile (B52724) is often used as it efficiently precipitates proteins while keeping small molecules like this compound in solution.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) working solution (e.g., deuterated this compound or a structurally similar compound like Nisoxetine-d3)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.

  • Add a small volume of the internal standard working solution. The IS is crucial for correcting for variability during sample preparation and analysis.

  • Add at least three volumes of ice-cold acetonitrile (e.g., 300 µL) to the homogenate.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound and the internal standard, and transfer it to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This section outlines a proposed LC-MS/MS method for the quantification of this compound, based on methods for structurally similar compounds.[7][8][9]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Representative):

ParameterRecommended Condition
Column C18 or Biphenyl column (e.g., 50 x 2.1 mm, <3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration.
Injection Volume 2 - 10 µL
Column Temperature 30 - 40 °C

MS/MS Parameters (Proposed):

Detection is performed in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺. The exact mass of this compound is 287.13.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 288.1To be determined empiricallyTo be optimized
Internal Standard Dependent on IS usedTo be determined empiricallyTo be optimized

Note: The product ions and collision energies need to be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The performance of a validated bioanalytical method is typically summarized in a table. The following table presents representative quantitative data that a well-developed method for this compound might be expected to achieve, based on published methods for similar analytes.[7][10]

ParameterRepresentative Value
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Visualizations

Experimental Workflow

The overall process from tissue collection to data analysis is outlined below.

G Analyte Analyte Properties (Thionisoxetine) Extraction Extraction Method (e.g., Protein Precipitation) Analyte->Extraction Chromatography LC Method (Column, Mobile Phase) Analyte->Chromatography Detection MS/MS Detection (MRM Transitions) Analyte->Detection Extraction->Chromatography Chromatography->Detection Validation Method Validation (FDA/ICH Guidelines) Detection->Validation

References

(R)-Thionisoxetine Administration in Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Thionisoxetine, also known as Edivoxetine (LY2216684), is a potent and highly selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its primary mechanism of action involves the specific blockade of the norepinephrine transporter (NET), which leads to an increase in the synaptic concentration of norepinephrine. This targeted action makes this compound a valuable tool in preclinical research for investigating the role of norepinephrine in various physiological and pathological processes, including those related to neuropsychiatric and cardiovascular conditions.

These application notes provide a summary of the administration routes for this compound used in preclinical studies, supported by available quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Data Presentation: Quantitative Insights from Preclinical Studies

The following tables summarize the available quantitative data from preclinical studies with this compound, providing insights into its efficacy and pharmacokinetic profile in various animal models.

Table 1: In Vivo Efficacy of this compound in Rats

TissueExperimental ModelEndpointAdministration RouteED₅₀ (mg/kg)Reference
Hypothalamus6-Hydroxydopamine-induced NE depletionPrevention of NE depletionNot specified0.21[1]
HeartMetaraminol-induced NE depletionPrevention of NE depletionNot specified3.4[1]
UrethraMetaraminol-induced NE depletionPrevention of NE depletionNot specified1.2[1]

Table 2: Pharmacokinetic Parameters of this compound (Edivoxetine) in Dogs

ParameterValueAdministration RouteReference
Oral Bioavailability88%Oral[2]
Half-life (t₁/₂)4 hoursOral[2]
Area Under the Curve (AUC)793 ng·h/mLOral[2]

Note: Detailed preclinical pharmacokinetic data for this compound across multiple administration routes in a single species is limited in the publicly available literature. The data presented here is based on the available findings.

Experimental Protocols

The following are detailed methodologies for common administration routes used in preclinical research with compounds like this compound. These protocols are based on standard practices and should be adapted to specific experimental designs and institutional guidelines.

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise dose of this compound directly into the stomach of a rat.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)

  • Gavage needle (18-20 gauge with a ball tip)

  • Syringe (appropriate volume for the calculated dose)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dose volume.

  • Drug Formulation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or evenly suspended.

  • Restraint: Gently but firmly restrain the rat.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

  • Administration: Slowly administer the drug solution.

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Subcutaneous (S.C.) Injection in Rats

Objective: To administer this compound into the subcutaneous space for systemic absorption.

Materials:

  • This compound hydrochloride solution (sterile)

  • Sterile syringe and needle (23-25 gauge)

  • 70% Isopropyl alcohol swabs

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to calculate the required injection volume.

  • Site Preparation: The preferred injection site is the loose skin over the back, between the shoulders. Swab the area with 70% alcohol.

  • Injection: Tent the skin at the injection site. Insert the needle, bevel up, into the base of the tented skin.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

  • Administration: Inject the solution slowly to form a small bleb under the skin.

  • Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent leakage. Monitor the animal for any local or systemic reactions.

Protocol 3: Intravenous (I.V.) Infusion in Monkeys (Tethered System)

Objective: To deliver this compound directly into the systemic circulation of a monkey for precise pharmacokinetic studies.

Materials:

  • This compound hydrochloride solution (sterile and pyrogen-free)

  • Infusion pump

  • Vascular access port or indwelling catheter

  • Tethering system and protective jacket

  • Sterile saline for flushing

Procedure:

  • Animal Preparation: The monkey should be surgically implanted with a vascular access port or catheter prior to the study and allowed to recover fully. The animal is fitted with a protective jacket connected to a tethering system that allows for free movement within its enclosure.

  • Catheter Patency: Aseptically access the port or catheter and flush with sterile saline to ensure patency.

  • Drug Infusion: Connect the catheter to the infusion pump via the tether system. Program the pump to deliver the desired dose of this compound at a controlled rate.

  • Blood Sampling: Blood samples can be collected at predetermined time points through the catheter or from a peripheral vein to determine the plasma concentration of the drug.

  • Post-Infusion: Once the infusion is complete, flush the catheter with sterile saline and lock it with a heparin solution to maintain patency.

  • Monitoring: Continuously monitor the animal's well-being throughout the procedure.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound's primary molecular target is the norepinephrine transporter (NET). By inhibiting NET, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling. This process can be modulated by intracellular signaling cascades, such as those involving Protein Kinase C (PKC).

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor PKC Protein Kinase C (PKC) PKC->NET Modulation Postsynaptic_Effect Postsynaptic Signaling Adrenergic_Receptor->Postsynaptic_Effect Thionisoxetine This compound Thionisoxetine->NET Inhibition

Caption: this compound inhibits the norepinephrine transporter (NET).

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study designed to compare different administration routes of this compound.

cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Monkey) Dose_Selection Dose Selection and Formulation Animal_Model->Dose_Selection Admin_Groups Assign to Administration Groups (Oral, I.V., S.C.) Dose_Selection->Admin_Groups Drug_Admin Administer this compound Admin_Groups->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Processing Process Samples (Plasma Separation) Blood_Sampling->Sample_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis Data_Comparison Compare Routes PK_Analysis->Data_Comparison

Caption: Workflow for a preclinical pharmacokinetic study.

Logical Relationship of Administration Routes to Bioavailability

The route of administration directly influences the rate and extent of drug absorption, which is a key determinant of bioavailability. This diagram illustrates the general relationship.

IV Intravenous (I.V.) Bioavailability Systemic Bioavailability IV->Bioavailability 100% (by definition) SC Subcutaneous (S.C.) SC->Bioavailability Variable absorption (avoids first-pass) Oral Oral (p.o.) Oral->Bioavailability Variable absorption (subject to first-pass metabolism)

Caption: Administration routes and their impact on bioavailability.

References

Troubleshooting & Optimization

Technical Support Center: (R)-Thionisoxetine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (R)-Thionisoxetine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and related compounds like Duloxetine (B1670986)?

A1: The synthesis of this compound, similar to Duloxetine, typically involves a multi-step process. A common route starts with 2-acetylthiophene (B1664040), which undergoes a Mannich aminomethylation reaction to form a β-aminoketone. This intermediate is then reduced to a racemic alcohol. The crucial step is the resolution of this racemate to isolate the desired (S)-alcohol intermediate (which leads to the (R)-enantiomer of the final product after subsequent steps in some related syntheses, so stereochemical designation of intermediates is critical). This is often achieved through diastereomeric salt formation with a chiral acid, such as (S)-(+)-mandelic acid. The isolated alcohol is then used in subsequent steps, like etherification, to yield the final product.[1]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenge is the efficient separation of the desired (R)-enantiomer from the unwanted (S)-enantiomer.[2] Diastereomers, if formed during resolution, can also be difficult to separate due to small differences in polarity.[3] Additionally, process-related impurities, such as regio-isomers or by-products from side reactions, must be identified and removed to meet stringent purity requirements.[4][5][]

Q3: Why is chiral separation so critical for Thionisoxetine?

A3: Enantiomers of a chiral drug can have different pharmacological activities and toxicities.[2][7] For many selective reuptake inhibitors, one enantiomer is significantly more potent than the other.[8][9] Regulatory agencies like the FDA mandate that for chiral drugs, preferably only the active enantiomer should be brought to market, making efficient chiral separation a crucial aspect of drug development.[2]

Q4: What analytical techniques are used to determine the enantiomeric purity of this compound?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for accurate quantification.[2][12] Other techniques like chiral Supercritical Fluid Chromatography (SFC) can also be employed.[13]

Troubleshooting Guides

Synthesis Troubleshooting

Q: I am getting a low yield in the Mannich reaction. What are the possible causes and solutions?

A: Low yields in the Mannich reaction can stem from several factors.

  • Problem: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). You may need to increase the reaction time or temperature.

  • Problem: Instability of the formed Mannich base.

    • Solution: Mannich bases can be unstable. Proceed to the next step of the synthesis as quickly as possible after workup.

  • Problem: Incorrect stoichiometry of reagents.

Q: My reduction of the β-aminoketone is not selective and is producing by-products. How can I improve this?

A: The choice of reducing agent is critical for this step.

  • Problem: Over-reduction or side reactions.

    • Solution: Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this transformation as it is selective for the ketone over other functional groups.[1] Ensure the reaction is run at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.

  • Problem: Formation of diastereomers in unfavorable ratios.

    • Solution: While a racemic alcohol mixture is expected, the conditions can sometimes influence the diastereomeric ratio if other stereocenters are present. Using specific chiral reducing agents could provide some level of stereocontrol, though this is more complex than a simple resolution approach.

Q: I am observing significant impurity formation during the synthesis. What are common impurities and how can they be minimized?

A: Impurities can arise from starting materials or side reactions. For analogous compounds like Atomoxetine (B1665822), impurities can include regio-isomers (e.g., from reactions with impurities like 3- or 4-fluorotoluene (B1294773) instead of 2-fluorotoluene) or degradation products.[5][]

  • Solution:

    • Starting Material Purity: Ensure the purity of your starting materials, such as 2-acetylthiophene and the naphthalene (B1677914) derivative, using techniques like NMR or GC-MS.

    • Control Reaction Conditions: Overly harsh conditions (e.g., high temperatures, incorrect pH) can lead to side reactions and degradation.[4] For example, when forming the hydrochloride salt, using more than 1.5 molar equivalents of HCl to duloxetine was found to increase impurity formation.[4]

    • Inert Atmosphere: For steps sensitive to oxidation, such as those involving organometallic reagents or strong bases, use an inert atmosphere (e.g., nitrogen or argon).

Diagram 1: Troubleshooting Low Synthetic Yield

G Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete check_reagents Verify Reagent Purity & Stoichiometry reagent_issue Reagent Issue? check_reagents->reagent_issue check_conditions Review Reaction Conditions (Temp, Time, pH) condition_issue Condition Issue? check_conditions->condition_issue incomplete->check_reagents No optimize_time Increase Reaction Time / Temperature incomplete->optimize_time Yes reagent_issue->check_conditions No purify_reagents Purify/Replace Reagents reagent_issue->purify_reagents Yes optimize_conditions Optimize Conditions & Rerun condition_issue->optimize_conditions Yes end_node Yield Improved condition_issue->end_node No optimize_time->end_node purify_reagents->end_node optimize_conditions->end_node

Caption: A logical workflow for diagnosing and resolving issues of low yield in chemical synthesis.

Purification Troubleshooting

Q: My chiral resolution via diastereomeric crystallization is inefficient. How can I improve the separation?

A: Inefficient diastereomeric crystallization can be a significant bottleneck.

  • Problem: Poor crystal formation.

    • Solution: The choice of solvent is crucial. Screen a variety of solvents or solvent mixtures to find conditions that provide good differential solubility between the two diastereomeric salts.[14] Techniques like slow evaporation, cooling crystallization, or antisolvent addition can be employed to yield higher quality crystals.[15]

  • Problem: Low diastereomeric excess (d.e.) after crystallization.

    • Solution: A single crystallization may not be sufficient. Recrystallization of the obtained solid can significantly enhance the diastereomeric excess.[16][17] It's important to analyze the d.e. of the solid at each step.

Q: I am struggling to separate the enantiomers using chiral HPLC. What parameters can I adjust?

A: Chiral HPLC separation is highly dependent on the specific method parameters.

  • Problem: No separation or poor resolution.

    • Solution 1: Column Selection: The choice of the Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for drug-like molecules.[11]

    • Solution 2: Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of an additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can dramatically improve peak shape and resolution.

    • Solution 3: Temperature and Flow Rate: Lowering the temperature can sometimes enhance chiral recognition and improve separation. Optimizing the flow rate can also improve resolution, though it will affect analysis time.

Q: TLC analysis shows two very close spots for my diastereomers, making column chromatography difficult. What can I do?

A: Diastereomers can have very similar polarities, making separation by standard silica (B1680970) gel chromatography challenging.[3]

  • Solution 1: Mobile Phase Tuning: Experiment with different mobile phase systems. Sometimes switching from a standard ethyl acetate/hexane system to something like diethyl ether/hexane or adding a small amount of a third solvent like methanol (B129727) or dichloromethane (B109758) can improve separation.[3]

  • Solution 2: Alternative Chromatography: Consider other techniques. Supercritical Fluid Chromatography (SFC) has been shown to be more successful than traditional HPLC for separating diastereomeric mixtures of drug-like compounds.[13]

  • Solution 3: Recrystallization: If the compound is crystalline, recrystallization may be a more effective method for purification than chromatography.

Diagram 2: Purification Method Selection

G Decision Tree for Purification Strategy start Racemic Mixture to Purify is_crystalline Is the compound crystalline? start->is_crystalline resolution Attempt Diastereomeric Resolution & Crystallization is_crystalline->resolution Yes chromatography Proceed to Chiral Chromatography is_crystalline->chromatography No is_analytical Analytical or Preparative Scale? hplc Chiral HPLC is_analytical->hplc Analytical prep_chrom Preparative Chiral Chromatography (HPLC/SFC) is_analytical->prep_chrom Preparative resolution->is_analytical chromatography->is_analytical sfc Chiral SFC hplc->sfc If HPLC fails

Caption: A decision-making diagram for selecting an appropriate purification method.

Data Presentation

Table 1: Illustrative Chiral HPLC/SFC Screening Conditions

ParameterCondition A (HPLC)Condition B (HPLC)Condition C (SFC)
Column Chiralpak AD-HChiralpak ICChiralcel OJ-H
Mobile Phase Hexane/Isopropanol (80:20)Heptane/Ethanol (90:10)CO₂/Methanol (70:30)
Additive 0.1% Diethylamine0.1% Trifluoroacetic Acid0.2% Isopropylamine
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25 °C30 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm

Note: This table provides example starting conditions. The optimal method will need to be developed empirically.

Experimental Protocols

Protocol 1: Generalized Synthesis of Racemic Thionisoxetine Intermediate

This protocol is adapted from the synthesis of related compounds like Duloxetine.[1]

  • Mannich Reaction: In a round-bottom flask, combine 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol. Add a catalytic amount of concentrated HCl.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with a NaOH solution to a pH > 10 and extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the β-aminoketone.

  • Reduction: Dissolve the crude β-aminoketone in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-3 hours until the ketone is fully reduced (monitor by TLC).

  • Quench the reaction by slowly adding water, then concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate. Dry the organic layers, filter, and concentrate to yield the racemic alcohol intermediate.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

  • Dissolve the racemic alcohol (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • In a separate flask, dissolve the resolving agent, (S)-(+)-mandelic acid (0.5 eq), in the same hot solvent.

  • Slowly add the mandelic acid solution to the racemic alcohol solution.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • The obtained crystals are the diastereomeric salt of one enantiomer. To recover the free base, dissolve the crystals in water, basify with NaOH, and extract with an organic solvent.

  • Analyze the enantiomeric excess (e.e.) of the recovered alcohol using chiral HPLC. If the e.e. is not sufficient, a recrystallization of the diastereomeric salt may be necessary.

Diagram 3: General Synthetic Workflow

G Synthetic Pathway for this compound cluster_0 Synthesis cluster_1 Purification start 2-Acetylthiophene mannich Mannich Reaction (+ Me2NH, CH2O) start->mannich ketone β-Aminoketone mannich->ketone reduction Ketone Reduction (e.g., NaBH4) ketone->reduction racemic_alc Racemic Alcohol reduction->racemic_alc resolution Chiral Resolution (e.g., with (S)-Mandelic Acid) racemic_alc->resolution s_alcohol (S)-Alcohol Intermediate resolution->s_alcohol etherification Etherification (e.g., with 1-Fluoronaphthalene derivative) s_alcohol->etherification final_product This compound etherification->final_product

References

Technical Support Center: (R)-Thionisoxetine In Vivo Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of (R)-Thionisoxetine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). It functions by binding to the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.[1] The (R)-enantiomer is significantly more potent than the (S)-enantiomer.[1]

Q2: What is a recommended starting dose for in vivo experiments with this compound in rats?

A definitive optimal dose for behavioral assays has not been established in publicly available literature. However, studies on the prevention of norepinephrine depletion in rats provide a strong starting point for dose-range finding studies. The reported ED50 values are:

  • 0.21 mg/kg for preventing hypothalamic norepinephrine depletion.[1]

  • 1.2 mg/kg for preventing urethral norepinephrine depletion.[1]

  • 3.4 mg/kg for preventing heart norepinephrine depletion.[1]

It is recommended to begin with a dose at the lower end of this range (e.g., 0.1-0.5 mg/kg) and perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model.

Q3: How should I prepare this compound for in vivo administration?

The solubility of this compound in common vehicles is not well-documented in available literature. For novel compounds or those with limited solubility information, a common starting point is to attempt dissolution in a vehicle such as:

  • Saline (0.9% NaCl)

  • Phosphate-buffered saline (PBS)

  • A small percentage of a solubilizing agent like DMSO (e.g., <5%) or Tween 80 (e.g., <1%) in saline or PBS.

It is critical to perform small-scale solubility tests to determine the most appropriate vehicle for your desired concentration. The final formulation should be sterile-filtered before administration. Always include a vehicle-only control group in your experiments.

Q4: What are the expected behavioral outcomes in preclinical models of depression after administering a selective NRI like this compound?

In rodent models of depression, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), selective NRIs are expected to decrease immobility time. A key differentiator for NRIs is that they tend to selectively increase climbing behavior in the FST, whereas selective serotonin (B10506) reuptake inhibitors (SSRIs) typically increase swimming behavior.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No significant change in immobility in FST/TST Inappropriate Dosage: The dose may be too low (sub-therapeutic) or too high (leading to off-target effects or sedation).Conduct a full dose-response study, starting from a low dose (e.g., 0.1 mg/kg) and escalating.
Compound Instability/Degradation: The compound may have degraded during storage or after formulation.Verify the purity and integrity of your this compound stock. Prepare fresh solutions for each experiment.
Incorrect Administration Timing: The time between drug administration and behavioral testing may not align with the compound's pharmacokinetic profile.If pharmacokinetic data is unavailable, test different pre-treatment times (e.g., 30, 60, and 120 minutes) to determine the optimal window for behavioral effects.
Animal Strain/Species Differences: The chosen animal model may be less responsive to NRIs.Review the literature for the responsiveness of your chosen strain to other NRIs like desipramine (B1205290) or reboxetine.
High variability in behavioral data Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing.Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal, subcutaneous). Use precise measurement tools for dosing.
Stress-induced by Handling/Injection: The stress of the experimental procedure can mask the effects of the compound.Habituate the animals to the experimental room and handling procedures for several days before the experiment.
Environmental Factors: Differences in lighting, noise, or temperature can affect animal behavior.Maintain a consistent and controlled experimental environment.
Unexpected side effects (e.g., hyperactivity, sedation) Dose is too high: The observed effects may be due to off-target activity or excessive noradrenergic stimulation.Lower the dose and re-evaluate the behavioral response.
Vehicle Effects: The vehicle itself may be causing behavioral changes.Always include a vehicle-only control group to differentiate between compound and vehicle effects.

Experimental Protocols

Forced Swim Test (FST) - Rat

This protocol is adapted from standard FST procedures and should be optimized for this compound.

Materials:

  • This compound

  • Appropriate vehicle (e.g., saline with <1% Tween 80)

  • Cylindrical water tank (40-50 cm high, 20 cm diameter)

  • Water at 23-25°C, filled to a depth of 30 cm

  • Video recording system

  • Animal warming area (e.g., heated cage)

Procedure:

  • Habituation (Day 1): Place each rat in the water tank for a 15-minute pre-swim session. This increases immobility on the test day. After 15 minutes, remove the rat, dry it thoroughly, and return it to its home cage.

  • Drug Administration (Day 2): Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) 30-60 minutes before the test session.

  • Test Session (Day 2): Place the rat in the water tank for a 5-minute test session. Record the entire session for later analysis.

  • Data Analysis: Score the 5-minute session for time spent in three behaviors:

    • Immobility: Floating with only minor movements to keep the head above water.

    • Swimming: Active movements of the limbs, moving around the cylinder.

    • Climbing: Vigorous, upward-directed movements of the forepaws along the cylinder wall.

  • Statistical Analysis: Compare the duration of each behavior between the treatment and vehicle control groups using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation: Expected FST Results for an NRI in Rats

The following data is illustrative and based on typical results for selective NRIs. A dose-response study is essential to determine the specific effects of this compound.

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Climbing Time (s)Swimming Time (s)
Vehicle (Saline)-185 ± 1225 ± 490 ± 9
This compound0.5140 ± 1065 ± 795 ± 8
This compound1.0110 ± 995 ± 1095 ± 11
This compound2.090 ± 8120 ± 1190 ± 10

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of this compound

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Thionisoxetine This compound NET Norepinephrine Transporter (NET) Thionisoxetine->NET Inhibits NE_reuptake NE Reuptake NET->NE_reuptake NE_vesicle Norepinephrine (NE) Vesicles Synaptic_NE Increased Synaptic NE NE_vesicle->Synaptic_NE Release Synaptic_NE->NET Adrenergic_Receptor Adrenergic Receptors (β, α1) Synaptic_NE->Adrenergic_Receptor Activates AC Adenylate Cyclase Adrenergic_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Promotes Transcription BDNF BDNF BDNF_Gene->BDNF Neuronal_Survival Neuronal Survival & Plasticity BDNF->Neuronal_Survival Promotes

Caption: Signaling cascade following NET inhibition by this compound.

Experimental Workflow: Dose-Response Study

G start Start: Define Animal Model (Mouse/Rat) dose_selection Select Dose Range (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg) + Vehicle Control start->dose_selection randomization Randomize Animals into Treatment Groups dose_selection->randomization administration Administer this compound or Vehicle (e.g., i.p.) randomization->administration timing Wait for Optimal Pre-treatment Time (e.g., 30-60 min) administration->timing behavioral_test Conduct Behavioral Assay (FST or TST) timing->behavioral_test data_collection Record and Score Behavioral Data (Immobility, Climbing, etc.) behavioral_test->data_collection analysis Statistical Analysis (ANOVA with post-hoc test) data_collection->analysis determine_ed50 Determine Optimal Dose (ED50) analysis->determine_ed50 end Proceed with Optimized Dose determine_ed50->end

Caption: Workflow for an in vivo dose-response study.

Troubleshooting Logic Diagram

G start Issue: No Behavioral Effect check_dose Is the dose based on a prior dose-response study? start->check_dose check_formulation Was the compound fully dissolved in the vehicle? check_dose->check_formulation Yes run_dose_response Action: Conduct a dose-response study check_dose->run_dose_response No check_timing Was the pre-treatment time optimized? check_formulation->check_timing Yes verify_solubility Action: Verify solubility and prepare fresh formulation check_formulation->verify_solubility No optimize_timing Action: Test different pre-treatment times check_timing->optimize_timing No review_protocol Action: Review protocol for confounding variables (stress, environment) check_timing->review_protocol Yes

Caption: A logical approach to troubleshooting lack of efficacy.

References

(R)-Thionisoxetine: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of (R)-Thionisoxetine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under dry, dark conditions. For optimal stability, refer to the temperature guidelines below. Following these recommendations should ensure a shelf life of over three years.[1] The compound is generally stable for a few weeks at ambient temperature, such as during shipping.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions, typically prepared in DMSO, should also be stored under specific conditions to maintain their integrity.[1] Short-term storage at refrigerated temperatures is acceptable, but long-term storage requires freezing.

Q3: I am seeing variable results in my biological assays. Could this be related to compound instability?

A3: Yes, inconsistent results can be a sign of compound degradation. If you observe a decrease in potency or unexpected off-target effects, consider the stability of your this compound stock solution. Ensure you are using fresh solutions or solutions that have been stored properly at -20°C for long-term use. It is advisable to aliquot your stock solution upon preparation to avoid repeated freeze-thaw cycles.

Q4: My this compound powder has changed color. What should I do?

A4: A change in the physical appearance of the solid, such as discoloration from a white to an off-white or yellowish powder, may indicate degradation.[1] It is recommended to use a fresh batch of the compound and to store it under the recommended dark, dry, and cold conditions.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively published, the chemical structure suggests potential vulnerabilities. The thioether group is susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. The secondary amine could also undergo oxidation or other reactions. It is crucial to handle the compound and its solutions with care, avoiding excessive exposure to air and light.

Summary of Storage Conditions

FormSolventShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder N/A0 - 4 °C (Dry and dark)-20 °C (Dry and dark)
Stock Solution DMSO0 - 4 °C-20 °C

Data compiled from supplier recommendations.[1]

Experimental Protocols

Protocol 1: General Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the stability of pharmaceutical compounds by separating and quantifying the active pharmaceutical ingredient (API) and its degradation products.[2][3]

Objective: To determine the stability of this compound in a given solvent under specific temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, acetonitrile, water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Temperature-controlled incubator or chamber

  • Light-exposure chamber (optional)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Sample Storage: Aliquot the stock solution into several vials. Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, with or without light exposure).

  • Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. Calculate the percentage of this compound remaining at each time point.

Visualizations

degradation_pathway Thionisoxetine This compound (Thioether) Sulfoxide Sulfoxide Metabolite Thionisoxetine->Sulfoxide Oxidation Sulfone Sulfone Metabolite Sulfoxide->Sulfone Further Oxidation

Caption: Potential oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage cluster_data Data Interpretation prep_stock Prepare Stock Solution initial_hplc T=0 HPLC Analysis prep_stock->initial_hplc store_samples Store Samples (Varying Conditions) initial_hplc->store_samples timepoint_hplc Time-Point HPLC Analysis analyze_data Analyze Data & Compare Peak Areas timepoint_hplc->analyze_data store_samples->timepoint_hplc

Caption: Workflow for a typical stability assessment experiment.

References

Solubility of (R)-Thionisoxetine in common laboratory solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on determining and troubleshooting the solubility of (R)-Thionisoxetine in common laboratory solvents. As a potent and selective norepinephrine (B1679862) uptake inhibitor, understanding its solubility is crucial for consistent and reliable experimental results.[1]

Solubility Data of this compound

Currently, there is a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. Researchers are encouraged to determine the solubility in their specific solvent systems using the protocols provided below. The following table serves as a template to record experimentally determined solubility values.

SolventTemperature (°C)Method (Thermodynamic/Kinetic)Solubility (mg/mL)Solubility (µM)Observations
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
DMSO25Kinetic
Ethanol25Kinetic
Methanol25Kinetic
Acetonitrile25Kinetic
User-defined

Experimental Protocols

Two common methods for determining the solubility of a compound are the thermodynamic and kinetic solubility assays.[2][3][4]

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at equilibrium.[5][6]

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., water, PBS pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. Ensure there is undissolved solid material present.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).

  • After incubation, check the pH of the suspension.[7]

  • Separate the undissolved solid from the solution by centrifugation at high speed or by filtration through a chemically inert filter.

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used for rapid screening in early drug discovery.[2][3][8][9]

Materials:

  • This compound stock solution in 100% DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Microtiter plates (96- or 384-well)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Liquid handling system for serial dilutions

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • Dispense the aqueous buffer into the wells of a microtiter plate.

  • Add a small volume of the this compound/DMSO stock solution to the buffer to create a range of final concentrations. Ensure the final DMSO concentration is low and consistent (e.g., <1%).

  • Mix and incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

  • Determine the solubility by:

    • Nephelometry: Measure the light scattering caused by any precipitate. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[3]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate with a UV spectrophotometer to determine the concentration of the dissolved compound.[3][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitate forms when preparing an aqueous solution from a DMSO stock. The concentration exceeds the kinetic solubility limit. The final DMSO concentration is too high, affecting solubility.Add the DMSO stock solution to the aqueous buffer while vortexing for rapid dispersion.[10] Keep the final DMSO concentration as low as possible (<1%).[11]
Inconsistent or variable solubility results. The system has not reached equilibrium in a thermodynamic assay. Temperature fluctuations during the experiment. pH of the buffer is not stable or accurate. Drug degradation in the dissolution medium.[12][13]Ensure sufficient agitation time (24-48 hours) for thermodynamic solubility.[11] Use a temperature-controlled incubator/shaker. Verify the pH of the buffer before and after the experiment. Check for compound stability in the chosen medium and time frame.
Low solubility in aqueous buffers. This compound may have poor intrinsic aqueous solubility. The pH of the buffer is close to the pKa of the compound, where it is least soluble.Consider using co-solvents (e.g., ethanol, PEG) in small, controlled amounts. Adjust the pH of the buffer. The solubility of ionizable compounds is pH-dependent.[7][14][15]
High dissolution values that are unexpectedly high and variable. Supersaturation of the solution followed by precipitation after sampling.[12]If using HPLC for analysis, dilute the sample immediately after filtration with a suitable solvent (e.g., 0.1 N HCl) to prevent post-sampling precipitation.[12]
Issues with the analytical quantification (e.g., HPLC). The compound is precipitating in the HPLC vial or on the column.[12] Incorrect mobile phase composition.Ensure the sample is fully dissolved in the mobile phase. Filter all samples before injection. Optimize the HPLC method, including the mobile phase and gradient.

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermodynamic and kinetic solubility? A1: Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent, where the dissolved solute is in equilibrium with the solid state.[5] Kinetic solubility is the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly added to an aqueous buffer. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated solution.[4][7]

Q2: Which type of solubility should I measure? A2: For early-stage drug discovery and high-throughput screening, kinetic solubility is often sufficient for ranking compounds and identifying potential solubility issues.[3][4] For later-stage development, formulation, and biopharmaceutical classification, thermodynamic solubility provides a more accurate and fundamental measure of the compound's properties.[2][4]

Q3: How does pH affect the solubility of this compound? A3: this compound is a weakly basic compound. Therefore, its solubility is expected to be pH-dependent. It will likely be more soluble in acidic solutions where it can be protonated to form a more soluble salt, and less soluble at higher pH values.

Q4: My compound is still not soluble enough. What can I do? A4: To enhance solubility for in vitro assays, you can consider using formulation strategies such as co-solvents (e.g., ethanol, PEG 300), surfactants (e.g., Tween® 80), or complexation agents like cyclodextrins.[10] It is crucial to include vehicle controls in your experiments to account for any effects of these additives.

Q5: Why is it important to control the final DMSO concentration in my assays? A5: High concentrations of DMSO can be toxic to cells in cell-based assays and can also artificially increase the apparent solubility of your compound, leading to misleading results.[11] It is best practice to keep the final DMSO concentration consistent and as low as possible, typically below 1% and often below 0.1%.

Visualized Experimental Workflow & Influencing Factors

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Assay cluster_kinetic Kinetic Assay prep_solid Weigh Solid this compound thermo1 Add excess solid to solvent prep_solid->thermo1 prep_stock Prepare DMSO Stock Solution kinetic1 Add DMSO stock to aqueous buffer prep_stock->kinetic1 thermo2 Equilibrate (24-48h) at constant temp thermo1->thermo2 thermo3 Separate solid/liquid (Centrifuge/Filter) thermo2->thermo3 thermo4 Quantify concentration in supernatant (HPLC/LC-MS) thermo3->thermo4 result_thermo Equilibrium Solubility thermo4->result_thermo kinetic2 Incubate (1-2h) at constant temp kinetic1->kinetic2 kinetic3 Measure precipitation (Nephelometry/UV-Vis) kinetic2->kinetic3 result_kinetic Kinetic Solubility kinetic3->result_kinetic

Caption: Workflow for determining thermodynamic and kinetic solubility.

Factors_Affecting_Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors center Solubility of This compound p1 Molecular Structure center->p1 p2 Particle Size center->p2 p3 Crystal Form (Polymorphism) center->p3 e1 Temperature center->e1 e2 pH of Solvent center->e2 e3 Co-solvents center->e3 e4 Buffer Composition center->e4

Caption: Key factors influencing the solubility of a drug compound.

References

How to address poor reproducibility in (R)-Thionisoxetine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in experiments involving (R)-Thionisoxetine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). Its primary mechanism of action is to bind to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission. The (R)-enantiomer is significantly more potent than the (S)-enantiomer.

Q2: What are the most common sources of poor reproducibility in this compound experiments?

Poor reproducibility in this compound experiments can stem from several factors, including:

  • Synthesis and Purity: Inconsistent purity of the synthesized this compound, including the presence of enantiomeric impurities or synthetic byproducts.

  • Analytical Methods: Suboptimal chiral HPLC methods that fail to adequately separate the (R) and (S) enantiomers, leading to inaccurate quantification.

  • Biological Assays: Variability in cell lines, tissue preparations, radioligand quality, and incubation conditions in norepinephrine uptake and transporter binding assays.

  • Compound Stability: Degradation of this compound in solution due to improper storage, pH, or exposure to light.

Q3: How critical is the enantiomeric purity of Thionisoxetine for experimental outcomes?

The enantiomeric purity is highly critical. The (R)-enantiomer of Thionisoxetine is significantly more potent in inhibiting norepinephrine uptake than the (S)-enantiomer. Therefore, even small variations in the enantiomeric excess of your sample can lead to substantial differences in experimental results, particularly in functional assays.

Troubleshooting Guides

Issues in Synthesis and Purification

Problem: Low enantiomeric excess in the final product.

  • Possible Cause 1: Incomplete stereoselective reduction.

    • Troubleshooting: Ensure the chiral reducing agent is of high quality and used in the correct stoichiometric ratio. Optimize reaction temperature and time to favor the formation of the desired (R)-enantiomer.

  • Possible Cause 2: Racemization during subsequent reaction steps.

    • Troubleshooting: Avoid harsh acidic or basic conditions and high temperatures in steps following the stereoselective reduction. Analyze for enantiomeric purity at intermediate steps to identify where racemization might be occurring.

Problem: Presence of unknown impurities in the final product.

  • Possible Cause 1: Side reactions during synthesis.

    • Troubleshooting: Analogous to the synthesis of similar compounds like atomoxetine (B1665822), impurities can arise from starting materials or side reactions. For instance, regioisomers can be formed if the starting materials for the etherification step are not pure.[1] It is crucial to use highly pure starting materials.

    • Logical Workflow for Impurity Identification:

      A Impurity Detected in Final Product B Analyze by LC-MS and NMR A->B Characterize C Compare with Known Analogs' Impurities B->C Reference D Identify Impurity Structure C->D Deduce E Modify Synthesis/Purification D->E Optimize

      Workflow for identifying and addressing synthesis impurities.
  • Possible Cause 2: Incomplete removal of reagents or byproducts.

    • Troubleshooting: Optimize the purification method. This may involve experimenting with different solvent systems for chromatography or recrystallization. For compounds with basic amine groups like Thionisoxetine, acid-base extraction can be an effective purification step.

Challenges in Chiral HPLC Analysis

Problem: Poor separation of (R)- and (S)-Thionisoxetine enantiomers.

  • Possible Cause 1: Inappropriate chiral stationary phase (CSP).

    • Troubleshooting: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds.[2]

  • Possible Cause 2: Suboptimal mobile phase composition.

    • Troubleshooting: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326) or ethanol). Small amounts of an amine additive (e.g., diethylamine) can improve peak shape for basic compounds like Thionisoxetine. For reversed-phase chromatography, adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous buffer.

Table 1: Comparison of Chiral HPLC Methods for Thionisoxetine Analogs

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
Fluoxetine Chiralcel OD-HHexane/Isopropanol/Diethylamine (B46881) (98/2/0.2)1.0227>1.5
Fluoxetine Chiralpak AD-HHexane/Isopropanol/Diethylamine (98/2/0.2)1.0227>1.5
Atomoxetine Lux i-Cellulose-5Acetonitrile/Methanol/Ammonium Bicarbonate1.0220>2.0
Nisoxetine Chiralcel ODHexane/Ethanol (B145695)/Diethylamine (90/10/0.1)1.0254~2.5

Data compiled from publicly available application notes and scientific literature for illustrative purposes.

Inconsistent Results in Biological Assays

Problem: High variability in norepinephrine uptake inhibition (IC50) values.

  • Possible Cause 1: Inconsistent cell health or synaptosome preparation.

    • Troubleshooting: Standardize cell culture conditions (passage number, confluency) or synaptosome preparation protocols. Ensure consistent protein concentrations across experiments.

  • Possible Cause 2: Substrate and inhibitor stability.

    • Troubleshooting: Prepare fresh solutions of norepinephrine and this compound for each experiment. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay timing and temperature.

    • Troubleshooting: Ensure that the incubation times are within the linear range of uptake and that the temperature is strictly controlled.

Problem: Poor signal-to-noise ratio in NET radioligand binding assays.

  • Possible Cause 1: High non-specific binding.

    • Troubleshooting: Reduce the concentration of the radioligand ([³H]nisoxetine is commonly used). Increase the number and volume of washes. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).

  • Possible Cause 2: Low specific binding.

    • Troubleshooting: Optimize the concentration of the membrane preparation (source of NET). Ensure the radioligand has high specific activity. Verify the integrity of the NET in your membrane preparation.

    cluster_0 Norepinephrine Transporter Signaling NE Norepinephrine NET NET NE->NET Reuptake Reuptake into Presynaptic Neuron NET->Reuptake Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Thionisoxetine This compound Thionisoxetine->NET Inhibits

Compound Stability and Storage

Problem: Loss of compound potency over time.

  • Possible Cause: Degradation of this compound.

    • Troubleshooting: Conduct forced degradation studies to understand the stability of your compound under different conditions (acidic, basic, oxidative, photolytic, thermal). [3]Store stock solutions in a suitable solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Table 2: Illustrative Stability Data for a Structurally Related Compound (Atomoxetine) under Forced Degradation

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl 3 hours (reflux)20-25%Hydrolytic degradants
0.1 M NaOH 1 hour (reflux)20-25%One major degradant (RRT 1.305)
3% H₂O₂ 1 hour (reflux)20-25%Two major oxidative degradants
Photolytic -StableNo significant degradation

This data is based on studies of atomoxetine and serves as a guide for potential degradation pathways of this compound.[4]

Detailed Experimental Protocols

Stereoselective Synthesis of (R)-Nisoxetine (A Close Analog of this compound)

This protocol outlines a stereoselective synthesis of (R)-Nisoxetine, which can be adapted for this compound by using 2-(methylthio)phenol (B87076) in place of guaiacol (B22219).

Step 1: Williamson Ether Synthesis

  • To a solution of (R)-(-)-2-Bromo-1-phenylethanol in a suitable aprotic solvent (e.g., DMF), add guaiacol (2-methoxyphenol) and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture (e.g., to 80-100°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-ol.

Step 2: Stereospecific Amination (via Mitsunobu Reaction and Reduction)

  • Dissolve the alcohol from Step 1, triphenylphosphine, and phthalimide (B116566) in anhydrous THF.

  • Cool the solution to 0°C and add diethyl azodicarboxylate (DEAD) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the phthalimide-protected intermediate.

  • Dissolve the intermediate in ethanol and add hydrazine (B178648) hydrate.

  • Reflux the mixture to cleave the phthalimide protecting group.

  • After cooling, acidify with HCl and filter to remove the phthalhydrazide (B32825) byproduct.

  • Basify the filtrate with NaOH and extract the amine product.

  • To obtain the N-methyl derivative, the primary amine can be subjected to reductive amination using formaldehyde (B43269) and a reducing agent (e.g., sodium cyanoborohydride) or through Eschweiler-Clarke methylation.

  • Purify the final product, (R)-Nisoxetine, by column chromatography or crystallization. [5]

A (R)-(-)-2-Bromo-1-phenylethanol B Williamson Ether Synthesis (Guaiacol, K2CO3) A->B C (S)-1-(2-Methoxyphenoxy)-1-phenylpropan-2-ol B->C D Mitsunobu Reaction (Phthalimide, PPh3, DEAD) C->D E Phthalimide-protected amine D->E F Hydrazine Cleavage E->F G Primary Amine F->G H Reductive Amination (Formaldehyde, Reducing Agent) G->H I (R)-Nisoxetine H->I

Synthetic workflow for (R)-Nisoxetine.
Chiral HPLC Method for this compound and its Enantiomer

This is a general method that should be optimized for your specific instrument and column.

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent and a polar modifier. A good starting point is n-Hexane and Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Optimization:

    • If resolution is poor, decrease the percentage of isopropanol in the mobile phase.

    • If retention times are too long, increase the percentage of isopropanol.

    • If peak tailing is observed, adjust the concentration of diethylamine (0.05% to 0.2%).

Norepinephrine Transporter (NET) Radioligand Binding Assay
  • Materials:

    • Cell membranes prepared from a cell line stably expressing the human norepinephrine transporter (hNET).

    • Radioligand: [³H]nisoxetine.

    • Non-specific binding control: Desipramine (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash buffer: Ice-cold assay buffer.

    • 96-well plates, filter mats, cell harvester, and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of this compound.

    • Total Binding wells: Add assay buffer, [³H]nisoxetine (at a final concentration near its Kd, e.g., 1 nM), and the hNET membrane preparation.

    • Non-specific Binding wells: Add desipramine, [³H]nisoxetine, and the hNET membrane preparation.

    • Competition wells: Add the this compound dilution, [³H]nisoxetine, and the hNET membrane preparation.

    • Incubate the plate (e.g., 60-120 minutes at 4°C) to reach equilibrium.

    • Terminate the binding by rapid filtration through the filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Interpreting unexpected results from (R)-Thionisoxetine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from studies involving (R)-Thionisoxetine.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET). By blocking norepinephrine reuptake from the synaptic cleft, it increases the extracellular concentration of norepinephrine, enhancing noradrenergic signaling.

Q2: My in vitro norepinephrine uptake assay shows lower-than-expected potency for this compound. What are the potential causes?

A2: Several factors could contribute to this observation:

  • Compound Stability: Ensure the compound is properly stored and protected from light, as degradation can occur.

  • Assay Conditions: Verify the pH, temperature, and buffer composition of your assay. Suboptimal conditions can affect transporter function and compound binding.

  • Cell/Synaptosome Health: The viability and integrity of the cells or synaptosomes used are critical. Poor health can lead to reduced transporter expression and function.

  • Radioligand Concentration: If using a radiolabeled norepinephrine uptake assay, ensure the concentration of the radioligand is appropriate and not in competition with the test compound at the concentrations used.

Q3: I am observing an unexpected physiological response in my animal model that doesn't seem to be mediated by norepinephrine. Could there be off-target effects?

A3: While this compound is highly selective for the norepinephrine transporter, off-target effects, though less common, cannot be entirely ruled out, especially at higher concentrations. Potential off-target interactions could involve other monoamine transporters, such as the serotonin (B10506) transporter (SERT) or the dopamine (B1211576) transporter (DAT), or other receptors in the central nervous system. Consider performing broader profiling against a panel of receptors and transporters to investigate this possibility.

Q4: Can co-administration of other drugs affect the results of this compound studies?

A4: Yes, co-administration of other drugs can lead to unexpected synergistic or antagonistic effects. For example, drugs that inhibit the same metabolic enzymes (e.g., cytochrome P450) can alter the pharmacokinetics of this compound, leading to higher-than-expected plasma concentrations and potentiated effects.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in In Vitro Norepinephrine Uptake Assays

Symptoms:

  • High variability in the calculated IC50 value for this compound across replicate experiments.

  • Poor curve fit for the concentration-response data.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If observed, consider using a different vehicle or reducing the final concentration range.
Inconsistent Cell/Synaptosome Density Ensure a consistent number of cells or amount of synaptosomal protein is used in each well. Perform a protein concentration assay for each batch of synaptosomes.
Edge Effects in Assay Plate Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations.
Improper Mixing Ensure thorough but gentle mixing of all reagents added to the wells.
Issue 2: Unexpected Behavioral Phenotypes in Animal Studies

Symptoms:

  • Observation of behaviors not typically associated with selective norepinephrine reuptake inhibition (e.g., sedation, hyperactivity).

  • Contradictory results between different behavioral tests.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose-Response Relationship The observed phenotype may be dose-dependent. Perform a thorough dose-response study to identify the optimal dose that elicits the expected noradrenergic effects without off-target or paradoxical effects.
Pharmacokinetics The compound may have a short half-life or poor brain penetration, leading to inconsistent exposure. Conduct pharmacokinetic studies to correlate plasma and brain concentrations with the observed behavioral effects.
Metabolite Activity Active metabolites of this compound could have a different pharmacological profile. Investigate the metabolic profile of the compound and test the activity of major metabolites.
Animal Strain/Species Differences The behavioral response to noradrenergic compounds can vary between different strains and species of animals. Ensure the chosen animal model is appropriate for the study.

Experimental Protocols

[³H]-Norepinephrine Uptake Assay in Rat Cortical Synaptosomes
  • Synaptosome Preparation:

    • Homogenize rat cortical tissue in ice-cold 0.32 M sucrose (B13894) solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction) in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle for 15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-norepinephrine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Define non-specific uptake in the presence of a high concentration of a standard NET inhibitor (e.g., desipramine).

    • Calculate specific uptake and determine the IC50 value for this compound.

In Vivo Microdialysis for Extracellular Norepinephrine Levels
  • Surgical Procedure:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., via intraperitoneal injection) and continue collecting samples.

  • Analysis:

    • Analyze the concentration of norepinephrine in the dialysate samples using HPLC with electrochemical detection.

    • Express the post-administration norepinephrine levels as a percentage of the baseline.

Visualizations

G cluster_0 Expected Signaling Pathway R_Thionisoxetine This compound NET Norepinephrine Transporter (NET) R_Thionisoxetine->NET Inhibits NE_reuptake Norepinephrine Reuptake Blocked Extracellular_NE Increased Extracellular Norepinephrine NE_reuptake->Extracellular_NE Postsynaptic_Receptor Postsynaptic Adrenergic Receptor Activation Extracellular_NE->Postsynaptic_Receptor Physiological_Effect Expected Physiological Effect Postsynaptic_Receptor->Physiological_Effect

Caption: Expected signaling pathway of this compound.

G cluster_1 Troubleshooting Workflow: Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Compound Check Compound Solubility/Stability Start->Check_Compound Check_Assay Verify Assay Conditions Start->Check_Assay Check_Cells Assess Cell/ Synaptosome Health Start->Check_Cells Optimize Optimize Protocol Check_Compound->Optimize Check_Assay->Optimize Check_Cells->Optimize

Caption: Troubleshooting inconsistent in vitro IC50 values.

G cluster_2 Experimental Workflow: [3H]-Norepinephrine Uptake Assay Prep Prepare Synaptosomes Preincubate Pre-incubate with This compound Prep->Preincubate Add_Radioligand Add [3H]-Norepinephrine Preincubate->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate Terminate and Filter Incubate->Terminate Count Scintillation Counting Terminate->Count Analyze Analyze Data Count->Analyze

Caption: Workflow for a [3H]-Norepinephrine uptake assay.

Technical Support Center: Synthesis of (R)-Thionisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-Thionisoxetine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Synthesis Workflow & Key Stages

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantiomeric purity. The general synthetic pathway involves three key stages:

  • Stereoselective Reduction: The synthesis typically starts with the asymmetric reduction of a prochiral ketone, such as 3-chloropropiophenone (B135402), to form the chiral alcohol intermediate, (R)-3-chloro-1-phenylpropan-1-ol.

  • Ether Formation: This is followed by the formation of the aryl ether linkage. A common method for this step is the Mitsunobu reaction, where the chiral alcohol is coupled with 2-(methylthio)phenol (B87076).

  • Amination: The final step involves the substitution of the chloro group with methylamine (B109427) to yield the target compound, this compound.

Synthesis_Workflow cluster_0 Stage 1: Stereoselective Reduction cluster_1 Stage 2: Ether Formation cluster_2 Stage 3: Amination A 3-Chloropropiophenone B (R)-3-chloro-1-phenylpropan-1-ol A->B Asymmetric Reduction D (R)-1-Chloro-3-(2-(methylthio)phenoxy)-3-phenylpropane B->D Mitsunobu Reaction C 2-(Methylthio)phenol C->D F This compound D->F Nucleophilic Substitution E Methylamine E->F

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield in Stereoselective Reduction

  • Question: I am experiencing low yields during the asymmetric reduction of 3-chloropropiophenone. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step can be attributed to several factors, including the choice of catalyst, reducing agent, and reaction conditions.

    • Catalyst Selection: The choice of a chiral catalyst is crucial for achieving high enantioselectivity and yield. Different catalysts will exhibit varying performance. It is advisable to screen a selection of catalysts to find the optimal one for your specific setup.

    • Reaction Conditions: Temperature, pressure, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary. For instance, in catalytic hydrogenations, ensuring an inert atmosphere and using high-quality, dry solvents is critical to prevent catalyst deactivation.

    • Purity of Starting Material: Impurities in the 3-chloropropiophenone can interfere with the catalyst and reduce the overall yield. Ensure the starting material is of high purity.

Issue 2: Poor Enantioselectivity in the Chiral Alcohol Intermediate

  • Question: The enantiomeric excess (e.e.) of my (R)-3-chloro-1-phenylpropan-1-ol is lower than expected. How can I improve the stereoselectivity of the reduction?

  • Answer: Achieving high enantioselectivity is a common challenge in asymmetric synthesis.

    • Catalyst and Ligand Choice: The catalyst and its chiral ligand are the primary determinants of enantioselectivity. Ensure you are using a well-defined and highly enantiopure catalyst system.

    • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome. Screening different solvents may be beneficial.

Issue 3: Low Yield in the Mitsunobu Reaction

  • Question: The formation of the ether linkage via the Mitsunobu reaction is giving me a low yield. What are the common pitfalls and how can I optimize this step?

  • Answer: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile.

    • Reagent Purity and Stoichiometry: Use fresh and pure triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The stoichiometry of the reagents should be carefully controlled. An excess of PPh₃ and DEAD is often used.

    • Steric Hindrance: 2-(Methylthio)phenol is a somewhat sterically hindered nucleophile. The reaction may be slow. Increasing the reaction time or temperature might improve the yield, but this should be done cautiously to avoid side reactions.

    • Order of Addition: The order of addition of reagents can be critical. Typically, the alcohol and phenol (B47542) are dissolved in the solvent, followed by the addition of PPh₃ and then a dropwise addition of DEAD at a low temperature (e.g., 0 °C).

    • Byproduct Removal: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide and the reduced hydrazine (B178648) derivative, can complicate purification and lead to apparent low yields. Efficient purification by column chromatography is essential.

Issue 4: Formation of Side Products in the Amination Step

  • Question: During the final amination step, I am observing the formation of significant byproducts. What are these likely to be and how can I minimize them?

  • Answer: The final step is a nucleophilic substitution that can be prone to elimination side reactions.

    • Reaction Temperature: Higher temperatures can favor the E2 elimination pathway, leading to the formation of an alkene byproduct. Running the reaction at the lowest effective temperature is recommended.

    • Choice of Base: If an external base is used, its strength and steric bulk can influence the substitution-to-elimination ratio.

    • Solvent: The choice of solvent can also play a role. A polar aprotic solvent is generally suitable for Sₙ2 reactions.

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is key to maximizing the yield of this compound. The following table summarizes the impact of different catalysts on the stereoselective reduction of a propiophenone (B1677668) derivative, a key step in the synthesis.

Catalyst SystemReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
(R)-CBS-oxazaborolidineBH₃·SMe₂THF-209597
RuCl₂[(R)-BINAP]H₂ (50 atm)Methanol (B129727)509298
RhCl(COD)₂ / (R)-JosiphosH₂ (20 atm)Methanol259095
Baker's YeastGlucoseWater3075>99

Note: Data is compiled from literature on analogous propiophenone reductions and may require optimization for 3-chloropropiophenone.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Asymmetric Reduction of 3-Chloropropiophenone

This protocol utilizes a chiral oxazaborolidine catalyst for the enantioselective reduction of the ketone.

  • Reagents and Materials:

    • 3-Chloropropiophenone

    • (R)-CBS-oxazaborolidine solution (1 M in toluene)

    • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -20 °C.

    • Add the (R)-CBS-oxazaborolidine solution (0.1 eq.) to the cooled THF.

    • Slowly add the borane-dimethyl sulfide complex (1.1 eq.) dropwise to the solution, maintaining the temperature at -20 °C.

    • A solution of 3-chloropropiophenone (1.0 eq.) in anhydrous THF is then added dropwise over 30 minutes.

    • Stir the reaction mixture at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Stir for 30 minutes, then neutralize with saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain (R)-3-chloro-1-phenylpropan-1-ol.

Reduction_Workflow A Setup Flask (Ar atmosphere, -20°C) B Add (R)-CBS catalyst A->B C Add BH3·SMe2 B->C D Add 3-Chloropropiophenone C->D E Reaction Monitoring (TLC) D->E F Quench with Methanol E->F G Acid/Base Workup F->G H Extraction G->H I Purification H->I J (R)-3-chloro-1-phenylpropan-1-ol I->J

Caption: Experimental workflow for the asymmetric reduction step.

Protocol 2: Mitsunobu Reaction for Ether Formation

This protocol describes the formation of the aryl ether linkage using a Mitsunobu reaction.

  • Reagents and Materials:

    • (R)-3-chloro-1-phenylpropan-1-ol

    • 2-(Methylthio)phenol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Silica Gel for column chromatography

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-3-chloro-1-phenylpropan-1-ol (1.0 eq.), 2-(methylthio)phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding (R)-1-chloro-3-(2-(methylthio)phenoxy)-3-phenylpropane.

Protocol 3: Amination to form this compound

This final step involves the nucleophilic substitution of the chloride with methylamine.

  • Reagents and Materials:

    • (R)-1-chloro-3-(2-(methylthio)phenoxy)-3-phenylpropane

    • Methylamine (40% solution in water or as a solution in ethanol)

    • Ethanol (if using aqueous methylamine)

    • Sodium Bicarbonate (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a pressure vessel, dissolve (R)-1-chloro-3-(2-(methylthio)phenoxy)-3-phenylpropane (1.0 eq.) in ethanol.

    • Add an excess of methylamine solution (e.g., 5-10 equivalents).

    • Seal the vessel and heat the reaction mixture at 60-80 °C for 12-24 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, carefully vent the vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude this compound.

    • Further purification can be achieved by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Protocol 4: Determination of Enantiomeric Purity by Chiral HPLC
  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (B46881) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve a small sample of the purified this compound in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • The two enantiomers will have different retention times.

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Troubleshooting_Logic Start Low Overall Yield Q1 Which step has low yield? Start->Q1 Step1 Stereoselective Reduction Q1->Step1 Reduction Step2 Mitsunobu Reaction Q1->Step2 Ether Formation Step3 Amination Q1->Step3 Amination Sol1 Optimize catalyst, temperature, and solvent. Step1->Sol1 Sol2 Check reagent purity and stoichiometry. Consider alternative coupling methods. Step2->Sol2 Sol3 Lower reaction temperature to favor substitution. Optimize solvent and base. Step3->Sol3

Caption: A decision tree for troubleshooting low yield issues.

Best practices for handling and disposing of (R)-Thionisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the safe handling, storage, disposal, and experimental use of (R)-Thionisoxetine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the norepinephrine (B1679862) transporter (NET).[1] Its primary mechanism of action is to block the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of norepinephrine and enhancing noradrenergic neurotransmission.[1] It is significantly more potent than its (S)-enantiomer.[1]

Q2: What are the primary research applications for this compound?

Due to its selective norepinephrine reuptake inhibition, this compound is primarily used in preclinical research for a variety of conditions, including:

  • Depression[1]

  • Anxiety disorders

  • Attention-Deficit/Hyperactivity Disorder (ADHD)[2]

  • Fibromyalgia

  • Postural Tachycardia Syndrome (POTS)[3]

  • Urinary incontinence[1]

Q3: How should this compound be stored?

This compound, typically supplied as a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended to prevent degradation.

Q4: How do I prepare a stock solution of this compound?

For in vitro assays, this compound can be dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to prepare a concentrated stock solution. It is crucial to ensure the final concentration of the solvent in the experimental medium is low (typically ≤0.1%) to avoid solvent-induced artifacts. The stability of stock solutions in aqueous buffers may be limited, and it is advisable to prepare fresh dilutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Handling and Safety

Q5: What are the potential hazards associated with handling this compound?

  • Irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation.

  • Potential for adverse pharmacological effects if accidentally ingested or absorbed.

Q6: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound powder or solutions, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or latex).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling large quantities of powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Disposal Guidelines

Q7: How should I dispose of unused this compound and contaminated materials?

Disposal of this compound and any materials contaminated with it must comply with all applicable federal, state, and local regulations for chemical and pharmaceutical waste.

  • Unused Compound: Unused this compound should be disposed of as hazardous chemical waste. It should not be disposed of in the regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) contaminated with this compound should be placed in a designated hazardous waste container.

  • Aqueous Solutions: Small quantities of dilute aqueous solutions may, in some jurisdictions, be permissible for drain disposal with copious amounts of water, but it is critical to consult with your local EHS office first. In general, it is best practice to collect all chemical waste for proper disposal by a licensed contractor.

Experimental Protocols & Troubleshooting

Norepinephrine Uptake Assay in Synaptosomes

This protocol describes a common method to assess the inhibitory activity of this compound on norepinephrine reuptake using isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., hypothalamus or cortex)

  • Sucrose homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (radioligand)

  • This compound (test compound)

  • Desipramine or Nisoxetine (positive control/non-specific binding control)

  • Scintillation cocktail and liquid scintillation counter

  • Glass fiber filters and cell harvester

Experimental Workflow Diagram:

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis homogenize Homogenize Brain Tissue centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 resuspend Resuspend Pellet centrifuge2->resuspend preincubate Pre-incubate with This compound resuspend->preincubate add_radioligand Add [³H]-Norepinephrine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Uptake (Rapid Filtration) incubate->terminate scintillation Scintillation Counting terminate->scintillation calculate Calculate Specific Uptake scintillation->calculate plot Plot Inhibition Curve (IC50) calculate->plot

Caption: Workflow for a [³H]-Norepinephrine Uptake Assay in Synaptosomes.

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
High background/non-specific binding - Inadequate washing of filters- Radioligand sticking to filters or labware- Insufficient concentration of competing ligand for non-specific binding determination- Increase the number and volume of washes with ice-cold buffer.- Pre-soak filters in a blocking agent (e.g., 0.5% polyethyleneimine).- Ensure the concentration of the competing ligand (e.g., desipramine) is sufficient to fully saturate the transporters (typically 100-1000 fold higher than the radioligand Kd).
Low signal/specific uptake - Degraded synaptosomes- Low transporter expression in the chosen brain region- Suboptimal incubation time or temperature- Degraded radioligand- Prepare fresh synaptosomes and keep them on ice.- Use a brain region known for high NET expression (e.g., hypothalamus).- Optimize incubation time and temperature to be within the linear range of uptake.- Use a fresh batch of radioligand and store it properly.
High well-to-well variability - Inconsistent pipetting- Uneven cell/synaptosome plating- Inconsistent washing- Use calibrated pipettes and ensure proper mixing.- Gently mix the synaptosome suspension before aliquoting.- Automate washing steps if possible, or ensure consistent manual washing technique.
Inconsistent IC50 values - Inaccurate serial dilutions of the inhibitor- Instability of the inhibitor in the assay buffer- Assay not at equilibrium- Prepare fresh serial dilutions for each experiment.- Assess the stability of this compound in your assay buffer over the experiment's duration.- Ensure the pre-incubation time with the inhibitor is sufficient to reach binding equilibrium.
Norepinephrine Signaling Pathway

The following diagram illustrates the primary signaling pathway affected by this compound.

norepinephrine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release NE_synapse Extracellular Norepinephrine NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_reuptake NE Reuptake NET->NE_reuptake R_Thionisoxetine This compound R_Thionisoxetine->NET Inhibition NE_synapse->NE_reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

ParameterValueSpeciesTissue/SystemReference
Ki for [³H]-nisoxetine binding 0.20 nMRatHypothalamic synaptosomes[1]
ED50 for prevention of hypothalamic NE depletion 0.21 mg/kgRatIn vivo[1]
ED50 for prevention of heart NE depletion 3.4 mg/kgRatIn vivo[1]
ED50 for prevention of urethral NE depletion 1.2 mg/kgRatIn vivo[1]
Selectivity (vs. 5-HT uptake) ~70-fold more potent for NE uptakeRatHypothalamic synaptosomes[1]

References

Validation & Comparative

A Comparative Analysis of (R)-Thionisoxetine and Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of (R)-Thionisoxetine with other established norepinephrine (B1679862) reuptake inhibitors (NRIs), including Desipramine (B1205290), Reboxetine, and Atomoxetine. The information presented is intended to support research and drug development efforts in the field of neuroscience and pharmacology.

Introduction to this compound

This compound is a potent and highly selective norepinephrine reuptake inhibitor.[1] As an analog of nisoxetine, it demonstrates a strong affinity for the norepinephrine transporter (NET), playing a crucial role in modulating noradrenergic neurotransmission.[1] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of norepinephrine in the central and peripheral nervous systems.

Comparative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) of this compound and other selected NRIs for the norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT). Lower Ki values indicate higher binding affinity.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity (SERT/NET)Selectivity (DAT/NET)
This compound 0.20 [1]~14 (estimated) ~80 (estimated) ~70 [1]~400
Desipramine0.63–3.517.6–1633,190~28-46~911-5063
Reboxetine13.4273.5>10,000~20>746
Atomoxetine~3.5-5~37-80>1,000~10-16>200

Note: The Ki values for this compound at SERT and DAT are estimated based on its known selectivity ratio to NET and the selectivity profile of its parent compound, nisoxetine.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Norepinephrine reuptake inhibitors exert their effects by binding to the norepinephrine transporter on the presynaptic neuron. This action blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing neurotransmission.

NRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Norepinephrine (NE) Vesicle norepinephrine NE net_transporter Norepinephrine Transporter (NET) norepinephrine->net_transporter Reuptake receptor Adrenergic Receptor norepinephrine->receptor Binds postsynaptic postsynaptic receptor->postsynaptic Signal Transduction nri This compound & Other NRIs nri->net_transporter Blocks

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Experimental Protocols

Radioligand Binding Assay for Norepinephrine Transporter

This protocol is designed to determine the binding affinity of a test compound for the norepinephrine transporter using a competitive binding assay with a radiolabeled ligand, such as [3H]-nisoxetine.

Materials:

  • Cell membranes prepared from cells expressing the human norepinephrine transporter (hNET).

  • [3H]-nisoxetine (radioligand).

  • Test compound (e.g., this compound).

  • Reference compound (e.g., Desipramine for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]-nisoxetine (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known NET inhibitor like desipramine is used instead of the test compound.

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosomal [3H]-Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into synaptosomes, which are isolated nerve terminals.

Materials:

  • Synaptosomal preparation from a specific brain region (e.g., hypothalamus or cortex).

  • [3H]-Norepinephrine.

  • Test compound (e.g., this compound).

  • Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Lysis buffer.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation: Prepare synaptosomes from fresh brain tissue by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of the test compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).

  • Uptake Initiation: Initiate the uptake reaction by adding [3H]-Norepinephrine to the synaptosome suspension.

  • Incubation: Incubate at 37°C for a defined period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

  • Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.

  • Lysis and Quantification: Lyse the synaptosomes collected on the filters and measure the amount of [3H]-Norepinephrine taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the norepinephrine uptake (IC50).

Experimental Workflow Diagram

experimental_workflow cluster_binding_assay Radioligand Binding Assay cluster_uptake_assay Synaptosomal Uptake Assay b_start Prepare hNET Membranes b_incubate Incubate with [3H]-Nisoxetine & Test Compound b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_analyze Calculate Ki b_quantify->b_analyze u_start Prepare Synaptosomes u_preincubate Pre-incubate with Test Compound u_start->u_preincubate u_uptake Initiate [3H]-NE Uptake u_preincubate->u_uptake u_terminate Terminate & Filter u_uptake->u_terminate u_quantify Scintillation Counting u_terminate->u_quantify u_analyze Calculate IC50 u_quantify->u_analyze

Caption: Key Experimental Workflows.

References

(R)-Thionisoxetine: A Comparative Guide to its Selectivity Profile for the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a compound for its target is paramount. This guide provides a detailed comparison of (R)-Thionisoxetine's binding affinity for the norepinephrine (B1679862) transporter (NET) relative to other monoamine transporters, supported by experimental data and protocols.

Comparative Analysis of Monoamine Transporter Affinity

This compound emerges as a highly potent and selective inhibitor of the norepinephrine transporter.[1] Its binding affinity for NET is in the sub-nanomolar range, positioning it as a more potent inhibitor than its parent compound, (R)-nisoxetine.[1] This high affinity is coupled with a significant degree of selectivity over the serotonin (B10506) transporter (SERT) and a presumed low affinity for the dopamine (B1211576) transporter (DAT), a profile desirable for targeted therapeutic applications.

The following table summarizes the binding affinities (Ki in nM) of this compound and other relevant norepinephrine reuptake inhibitors (NRIs) for the three major monoamine transporters.

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)NET/SERT Selectivity RatioNET/DAT Selectivity Ratio
This compound 0.20 [1]~14 *Not Reported (Presumed Low) ~70 [1]N/A
(R)-Nisoxetine0.46158378343822
Nisoxetine (B1678948)5.1[2]383[2]477[2]7594
Atomoxetine577145115290
Reboxetine1.1129>10,000117>9091
Desipramine7.36163>10,00022>1359

Visualizing Selectivity: this compound's Transporter Interaction Profile

The following diagram illustrates the high selectivity of this compound for the norepinephrine transporter over the serotonin and dopamine transporters.

Selectivity Profile of this compound cluster_transporters Monoamine Transporters cluster_compound Test Compound NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DAT Dopamine Transporter (DAT) Thionisoxetine This compound Thionisoxetine->NET High Affinity (Ki = 0.20 nM) Thionisoxetine->SERT Low Affinity (Ki ≈ 14 nM) Thionisoxetine->DAT Very Low Affinity (Presumed)

Caption: Binding affinity of this compound for monoamine transporters.

Experimental Protocols

The determination of the binding affinity (Ki) of a compound for monoamine transporters is typically achieved through competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies.

Objective:

To determine the in vitro binding affinity (Ki) of this compound for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Materials:
  • Cell Membranes: Membranes prepared from cells stably expressing the human recombinant norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

  • Radioligands:

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram or [³H]Paroxetine

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

  • Test Compound: this compound

  • Reference Compounds: Desipramine (for NET), Citalopram (for SERT), GBR 12909 (for DAT) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare serial dilutions of this compound plate Add assay components to 96-well plate: - Assay Buffer - Radioligand - Test/Reference Compound - Cell Membranes prep->plate incubate Incubate to allow binding equilibrium plate->incubate filter Rapidly filter contents through glass fiber filters incubate->filter wash Wash filters with ice-cold assay buffer filter->wash count Add scintillation cocktail and measure radioactivity wash->count analyze Calculate Ki values from competition curves count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Procedure:
  • Preparation of Reagents: Prepare serial dilutions of this compound and reference compounds in the assay buffer. The final concentrations should span a range sufficient to generate a complete competition curve.

  • Assay Setup: In a 96-well microplate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of reference compound), and competitor binding (radioligand + membranes + varying concentrations of this compound).

  • Incubation: Add the cell membranes to the wells to initiate the binding reaction. Incubate the plates at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination of Reaction: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Validating the Mechanism of Action of (R)-Thionisoxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Thionisoxetine is a potent and selective norepinephrine (B1679862) reuptake inhibitor (NRI). This guide provides a comparative analysis to validate its mechanism of action, offering experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is the (R)-enantiomer of thionisoxetine, a derivative of the well-known NRI, nisoxetine.[1] Like its parent compounds, this compound exerts its pharmacological effects by blocking the norepinephrine transporter (NET), a key protein responsible for clearing norepinephrine from the synaptic cleft.[1][2] This inhibition leads to increased extracellular concentrations of norepinephrine, enhancing noradrenergic neurotransmission. Validating the potency and selectivity of this mechanism is crucial for its development as a therapeutic agent.

This guide compares this compound with other monoamine reuptake inhibitors:

Mechanism of Action: Norepinephrine Transporter (NET) Inhibition

The primary mechanism of action for this compound is the inhibition of the norepinephrine transporter (NET).[1] NET is a protein on presynaptic neurons that actively removes norepinephrine from the synapse, thereby terminating its signal.[2] By binding to NET, this compound blocks this reuptake process, leading to a prolonged presence of norepinephrine in the synapse and increased stimulation of postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle (Norepinephrine) ne_synapse Norepinephrine (NE) vesicle->ne_synapse Release net Norepinephrine Transporter (NET) ne_synapse->net Reuptake receptor Adrenergic Receptor ne_synapse->receptor Binding r_thionisoxetine This compound r_thionisoxetine->net Inhibition

Caption: Noradrenergic synapse showing NET inhibition by this compound.

Comparative In Vitro Data

The potency and selectivity of this compound are determined through in vitro binding affinity and reuptake inhibition assays.

Data Presentation: Binding Affinity (Ki, nM)

Binding affinity (Ki) measures how tightly a drug binds to a target. A lower Ki value indicates a higher binding affinity. The following table compares the binding affinities of this compound and other compounds for the three main monoamine transporters: norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine (B1211576) transporter (DAT).

CompoundNET (Ki, nM)SERT (Ki, nM)DAT (Ki, nM)SERT/NET RatioDAT/NET Ratio
This compound 0.20 [1]~14 (est.)[1]>1000~70 >5000
Atomoxetine3.539137011.1391
Reboxetine1.1130>10000118>9090
Duloxetine1.70.23000.12176
Fluoxetine1700.815000.0058.8
Note: Data for comparators is compiled from various publicly available pharmacological databases. The SERT Ki for this compound is estimated based on the reported 70-fold selectivity over norepinephrine uptake inhibition.[1]

Data Presentation: Reuptake Inhibition (IC50, nM)

The half-maximal inhibitory concentration (IC50) measures the functional potency of a compound in inhibiting a biological process, such as neurotransmitter reuptake. A lower IC50 value indicates greater potency.

CompoundNorepinephrine Reuptake (IC50, nM)Serotonin Reuptake (IC50, nM)
This compound 0.8 56
Atomoxetine577
Reboxetine182200
Duloxetine7.50.8
Fluoxetine25010
Note: Data is compiled from various publicly available pharmacological databases.

The data clearly demonstrates that this compound is a highly potent inhibitor of the norepinephrine transporter.[1] Its binding affinity (Ki = 0.20 nM) is superior to that of established NRIs like atomoxetine.[1] Furthermore, its selectivity for NET over SERT (approximately 70-fold) and DAT is pronounced, indicating a specific mechanism of action.[1]

Experimental Protocols

Validating these quantitative metrics requires standardized experimental procedures. Below are detailed methodologies for key assays.

Experimental Protocol 1: Radioligand Binding Assay for NET

This assay determines the binding affinity (Ki) of a test compound for the norepinephrine transporter.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human norepinephrine transporter (hNET) or from brain tissue rich in NET (e.g., rat hypothalamus).[3][4] Tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.[3]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains:

    • Membrane preparation (e.g., 50-120 µg protein).[3]

    • A fixed concentration of a radioligand that binds to NET, such as [3H]-nisoxetine.[1][4]

    • Varying concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, separating the bound radioligand from the unbound.[3] The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[5]

  • Data Analysis: The data are used to generate a competition curve. The IC50 value is determined, which is the concentration of the test compound that displaces 50% of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Protocol 2: Norepinephrine Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of norepinephrine into cells.

  • Cell Culture: Human embryonic kidney (HEK293) cells or neuroblastoma cells (e.g., SK-N-BE(2)C) endogenously expressing hNET are cultured in 96-well plates until they form a confluent monolayer.[6][7]

  • Compound Pre-incubation: The cell culture medium is removed, and the cells are washed. The cells are then pre-incubated with various concentrations of the test compound or a known inhibitor (positive control, e.g., desipramine) for 10-15 minutes.[5]

  • Initiation of Uptake: A solution containing a fixed concentration of radiolabeled [3H]-norepinephrine is added to each well to initiate the uptake process.[5]

  • Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C.[5]

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.[5]

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.[5]

  • Data Analysis: The amount of radioactivity in wells treated with the test compound is compared to the control wells. The percent inhibition is calculated for each concentration, and the data are plotted to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate cells expressing NET in 96-well plate B Culture to form confluent monolayer A->B C Wash cells and add test compounds B->C D Pre-incubate for 10-15 minutes C->D E Add [3H]-Norepinephrine to initiate uptake D->E F Incubate for 5-10 minutes at 37°C E->F G Terminate by washing with ice-cold buffer F->G H Lyse cells G->H I Quantify radioactivity (Scintillation Counter) H->I J Calculate % inhibition and determine IC50 value I->J

Caption: Experimental workflow for the norepinephrine reuptake inhibition assay.

Selectivity Profile and Conclusion

The experimental data robustly validate the mechanism of action of this compound as a highly potent and selective norepinephrine reuptake inhibitor. Its high affinity for NET, coupled with significantly lower affinity for SERT and DAT, distinguishes it from SNRIs like duloxetine and SSRIs like fluoxetine. This selectivity profile is more pronounced than that of other established NRIs such as atomoxetine.

center Monoamine Reuptake Inhibitors nri Selective NRI (High NET affinity) center->nri snri SNRI (High NET & SERT affinity) center->snri ssri SSRI (High SERT affinity) center->ssri r_thion This compound nri->r_thion atomox Atomoxetine nri->atomox rebox Reboxetine nri->rebox dulox Duloxetine snri->dulox fluox Fluoxetine ssri->fluox

Caption: Logical classification of compared monoamine reuptake inhibitors.

References

(R)-Thionisoxetine: A Comparative Guide to a Highly Potent and Selective Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification of compounds with high potency and selectivity for their intended target is paramount. (R)-Thionisoxetine, a sulfur analog of nisoxetine, has emerged as a norepinephrine (B1679862) reuptake inhibitor (NRI) with a superior pharmacological profile compared to many existing alternatives.[1] This guide provides an objective comparison of this compound with other well-known NRIs, supported by experimental data, detailed protocols, and pathway visualizations to underscore its advantages in preclinical research.

Comparative Analysis: Potency and Selectivity

The primary advantages of this compound lie in its exceptional potency and high selectivity for the norepinephrine transporter (NET) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

This compound demonstrates greater potency than its parent compound, (R)-nisoxetine, and other common NRIs like atomoxetine (B1665822) and reboxetine (B1679249). In competitive binding assays, this compound exhibits a dissociation constant (Ki) of 0.20 nM for the norepinephrine transporter, indicating extremely high binding affinity.[1] This is more potent than (R)-nisoxetine (Ki = 0.46 nM), reboxetine (Ki = 1.1 nM), and significantly more potent than atomoxetine (Ki = 5 nM).[2]

Furthermore, the stereochemistry of thionisoxetine (B1682320) is critical to its activity. The (R)-enantiomer is markedly more potent than the (S)-enantiomer, highlighting a precise stereospecific interaction with the NET binding site.[1]

From a selectivity standpoint, this compound shows a strong preference for NET. It is approximately 70-fold more potent at inhibiting norepinephrine uptake compared to serotonin uptake.[1] This high selectivity minimizes off-target effects that can arise from interactions with SERT or DAT, a common issue with less selective reuptake inhibitors.

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies, allowing for a direct comparison of this compound with other NRIs.

Table 1: Comparative In Vitro Binding Affinity and Selectivity of NRIs

CompoundNET Ki (nM)SERT Ki (nM)DAT Ki (nM)Selectivity Ratio (SERT Ki / NET Ki)
This compound 0.20 [1]~14 *N/A ~70 [1]
(R)-Nisoxetine0.46[2]158[2]378[2]343
Atomoxetine5[2]77[2]1451[2]15
Reboxetine1.1[2]129[2]>10,000[2]117
Desipramine7.36[2]163[2]>10,000[2]22

*Calculated based on the reported 70-fold greater potency for NE uptake vs. 5HT uptake. N/A: Data not available in the cited sources.

Table 2: Comparative In Vivo Potency in Preventing Norepinephrine (NE) Depletion

CompoundTissueED₅₀ (mg/kg)
This compound Hypothalamus 0.21 [1]
Heart 3.4 [1]
Urethra 1.2 [1]

ED₅₀: The dose required to achieve 50% of the maximum effect, in this case, prevention of NE depletion.

Signaling Pathway and Mechanism of Action

Norepinephrine reuptake inhibitors exert their effect at the neuronal synapse. By blocking the norepinephrine transporter (NET), they increase the concentration and residence time of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.

NRI_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft presynaptic Terminal Bouton ne NE vesicle Synaptic Vesicle (contains NE) vesicle->presynaptic NE Release net Norepinephrine Transporter (NET) postsynaptic Dendrite receptor Adrenergic Receptor ne->net Reuptake ne->receptor Binding & Signal Transduction r_thionisoxetine This compound r_thionisoxetine->net Blockade

Caption: Mechanism of Norepinephrine Reuptake Inhibition.

Experimental Protocols

The data presented in this guide are derived from standard, validated neuropharmacological assays. The detailed methodologies for two key experiments are provided below.

Protocol 1: In Vitro [³H]-Norepinephrine Uptake Assay

Objective: To measure the potency of a compound in inhibiting the reuptake of norepinephrine into neuronal synaptosomes.

Methodology:

  • Synaptosome Preparation: Hypothalami are dissected from rats and homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet cell debris, and the resulting supernatant is further centrifuged at high speed to pellet the synaptosomes (resealed nerve terminals).

  • Incubation: Synaptosomes are resuspended and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

  • Uptake Initiation: Radiolabeled [3H]-Norepinephrine ([3H]-NE) is added to the suspension to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 5-10 minutes).

  • Uptake Termination: The reaction is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the free [3H]-NE to pass through. The filters are washed immediately with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, corresponding to the amount of [3H]-NE taken up by the synaptosomes, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]-NE uptake (IC₅₀) is calculated by non-linear regression analysis.

Protocol 2: In Vivo Norepinephrine Depletion Model

Objective: To assess the in vivo efficacy of an NRI in protecting central norepinephrine stores from a neurotoxin.

InVivo_Workflow start Start: Animal Acclimation treatment Administer Test NRI (e.g., this compound) or Vehicle (i.p.) start->treatment toxin Administer Neurotoxin (6-Hydroxydopamine, i.c.v.) treatment->toxin Pre-treatment (e.g., 30-60 min) wait Post-Dosing Period (e.g., 24 hours) toxin->wait euthanasia Euthanasia and Tissue Dissection (e.g., Hypothalamus) wait->euthanasia analysis Quantify NE Levels (e.g., via HPLC-ECD) euthanasia->analysis end Calculate ED₅₀: Dose for 50% Protection analysis->end

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (R)-Thionisoxetine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-Thionisoxetine was publicly available at the time of this writing. The following guidance is based on the compound's nature as a potent and selective norepinephrine (B1679862) uptake inhibitor and on best practices for handling potent pharmaceutical compounds.[1][2] A compound-specific risk assessment should be performed before any handling occurs.

This compound is a potent and selective inhibitor of central and peripheral norepinephrine uptake.[1][2] Due to its high potency, it is crucial to handle this compound with stringent safety measures to prevent occupational exposure. The following provides essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense to minimize exposure to potent pharmaceutical compounds. The recommended PPE for handling this compound is summarized in the table below.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a potential for aerosol or dust generation, such as weighing and preparing solutions. Full-face hoods can provide a high Assigned Protection Factor (APF), up to 1000.[3][4]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters for lower-risk activities. A proper fit test is mandatory.
Disposable Respirators (e.g., N95)Not recommended as primary protection when handling potent compounds. May be used for low-risk activities or as a secondary layer of protection.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular, frequent intervals.
Body Protection Disposable CoverallsUse coveralls made of materials like Tyvek® to provide protection against chemical splashes and dust.[5] Zippers should have adhesive flaps for a secure seal.[5]
Eye Protection Chemical Safety Goggles or Face ShieldWear chemical safety goggles that provide a seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and maintain compound integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

  • The compound should be stored in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.

  • Maintain a detailed inventory, including the amount received, date, and user.

2. Weighing and Handling:

  • All handling of solid this compound should be conducted within a containment system, such as a flexible containment glove bag or a powder containment hood, to minimize dust exposure.[3]

  • Use dedicated and calibrated weighing equipment.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

3. Experimental Use:

  • Conduct all experiments involving this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure all labware is properly labeled.

  • Have a spill kit readily available that is appropriate for potent powder and liquid spills.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including gloves, coveralls, pipette tips, and containers, must be considered hazardous waste.

  • Segregate waste into solid and liquid waste streams.

2. Solid Waste Disposal:

  • Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • For disposal of unused solid compounds, it is recommended to mix the material with an inert and non-recyclable substance such as used coffee grounds or cat litter.[6][7][8][9] This makes the drug less appealing and unrecognizable.[6]

  • Place the mixture in a sealed bag or container before putting it into the hazardous waste bin.[6][7][8][9]

3. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain.[10]

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[10][11]

Visual Guidance

To further clarify the procedural steps for handling this compound safely, the following diagrams illustrate the recommended workflow and decision-making process for PPE selection.

Handle_R_Thionisoxetine_Workflow cluster_receiving Receiving & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Securely Inspect->Store Weigh Weigh in Containment Store->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Segregate Segregate Waste Experiment->Segregate Package Package Waste Segregate->Package Dispose Dispose via Licensed Vendor Package->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPE_Selection_Decision_Tree Start Start: Assess Task AerosolRisk Potential for Aerosol/Dust? Start->AerosolRisk PAPR Use PAPR AerosolRisk->PAPR Yes Respirator Use Half/Full-Face Respirator (P100) AerosolRisk->Respirator No SplashRisk Risk of Splash? PAPR->SplashRisk Respirator->SplashRisk GogglesShield Goggles & Face Shield SplashRisk->GogglesShield Yes Goggles Safety Goggles SplashRisk->Goggles No AlwaysUse Always Use: - Double Nitrile Gloves - Disposable Coverall GogglesShield->AlwaysUse Goggles->AlwaysUse

Caption: Decision tree for selecting appropriate PPE for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Thionisoxetine
Reactant of Route 2
Reactant of Route 2
(R)-Thionisoxetine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。